4-(Chloromethyl)oxazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(chloromethyl)-1,3-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO.ClH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZLGIRPSNYMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630305 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675149-75-4 | |
| Record name | 4-(Chloromethyl)-1,3-oxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Architecture of 4-(Chloromethyl)oxazole Hydrochloride: A Comprehensive Guide to Reactivity, Synthesis, and Application
Executive Summary
In the precise discipline of medicinal chemistry and organic synthesis, the selection of heterocyclic building blocks is dictated by electronic properties, stability under process conditions, and regioselectivity. 4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) represents a specialized class of "linchpin" intermediates[1]. This whitepaper provides a rigorous technical analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols. By understanding the causality behind its behavior, researchers can effectively leverage this reagent to synthesize advanced active pharmaceutical ingredients (APIs), including kinase and phosphodiesterase 4 (PDE4) inhibitors[2][3].
Chemical Architecture & Fundamental Properties
The molecular architecture of this compound features a five-membered aromatic oxazole ring (containing nitrogen and oxygen at positions 3 and 1) functionalized with a highly electrophilic chloromethyl group at the C4 position.
The Causality of the Hydrochloride Salt
From an application scientist's perspective, utilizing the free base of 4-(chloromethyl)oxazole is operationally fraught. The free base is prone to rapid degradation and self-polymerization driven by the nucleophilic nature of the oxazole nitrogen attacking the electrophilic chloromethyl group of adjacent molecules.
Formulating the compound as a hydrochloride salt is a deliberate structural choice. The HCl protonates the oxazole nitrogen, effectively deactivating its nucleophilicity. This structural modification prevents self-polymerization, significantly extends the shelf-life and thermal stability of the reagent, and improves its handling characteristics as a crystalline solid[4].
Physicochemical Data Summary
| Property | Value |
| Chemical Name | 4-(Chloromethyl)oxazole hydrochloride |
| CAS Registry Number | 675149-75-4 |
| Molecular Formula | C₄H₅Cl₂NO (C₄H₄ClNO · HCl) |
| Molecular Weight | 153.99 g/mol |
| SMILES | Cl.ClCC1=COC=N1 |
| Hazard Classification | Corrosive (H314), Harmful if swallowed/inhaled (H302+H332) |
| Storage Conditions | Room temperature or cooler, strictly desiccated, inert atmosphere |
Reactivity Profile & Mechanistic Insights
The primary utility of 4-(chloromethyl)oxazole hydrochloride lies in the exceptional leaving-group ability of the chloride ion, which is electronically activated by the electron-withdrawing nature of the adjacent oxazole ring. This renders the C4-methylene carbon highly susceptible to bimolecular nucleophilic substitution (
The Manifold
The reagent readily undergoes displacement with a variety of nucleophiles:
-
Amines (1° and 2°): Yields N-alkylated oxazole derivatives, frequently used in the design of kinase inhibitors where the oxazole acts as a hinge-binding motif.
-
Alcohols/Phenols: Forms ether linkages, critical in the synthesis of complex lower alkoxyphenyl groups found in PDE4 inhibitors[3].
-
Phosphines: Reacts with triphenylphosphine (
) to generate phosphonium salts, serving as Wittig reagents for olefinating aldehydes[5].
Stability and Degradation Pathways
The C-Cl bond is highly sensitive to moisture. Prolonged exposure to atmospheric humidity drives the hydrolysis of the chloromethyl group to a hydroxymethyl group via an
Caption: Reactivity and degradation pathways of 4-(chloromethyl)oxazole hydrochloride.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the following protocol details the synthesis of [(1,3-oxazol-4-yl)methyl]triphenylphosphonium chloride, a key Wittig precursor. This protocol is designed as a self-validating system, incorporating critical checkpoints to prevent downstream failures[5].
Protocol: Synthesis of a Reactive Phosphonium Ylide Precursor
Mechanistic Causality & Rationale:
-
Neutralization (
): The protocol begins in a biphasic basic system. Why? The HCl salt must be neutralized to liberate the free base. If were added directly to the salt, the acidic environment would protonate the phosphine, rendering it non-nucleophilic and halting the reaction. -
Desiccation (
): Drying the organic layer is not optional. Why? Any residual water carried into the reflux step will outcompete as a nucleophile, leading to the irreversible hydrolysis of the chloromethyl group. -
Solvent Selection (Acetonitrile): Why? As a polar aprotic solvent, acetonitrile stabilizes the highly polar transition state of the
reaction and the resulting ionic phosphonium salt. Furthermore, the product is poorly soluble in cold acetonitrile, allowing for direct isolation via precipitation.
Step-by-Step Methodology:
-
Free-Basing: In a separatory funnel, combine 4-(chloromethyl)oxazole hydrochloride (5.16 g, ~33.5 mmol) with an aqueous solution of potassium carbonate (4.19 g in 60 mL
). -
Extraction: Immediately add ethyl acetate (60 mL) and stir/shake vigorously for 15 minutes. Allow the phases to separate.
-
Isolation of Free Base: Extract the aqueous layer with an additional portion of ethyl acetate. Combine the organic layers and wash with saturated aqueous NaCl (brine).
-
Drying & Self-Validation (Critical Checkpoint): Dry the organic layer over anhydrous magnesium sulfate (
). Filter and concentrate under reduced pressure. Self-Validation: Perform a rapid TLC (Hexanes/EtOAc) on the residue. The presence of a highly polar spot indicates moisture-driven hydroxymethyl degradation; if absent, proceed. - Substitution: Dissolve the validated residue in anhydrous acetonitrile (200 mL). Add triphenylphosphine (7.95 g, ~30.3 mmol).
-
Reflux: Heat the mixture under reflux for 15 hours under an inert argon atmosphere.
-
Crystallization: Cool the reaction mixture to room temperature, then transfer to an ice bath to induce crystallization.
-
Purification: Filter the precipitated colorless crystals and wash thoroughly with cold diethyl ether to remove unreacted
and non-polar impurities. -
Yield: Dry under vacuum to afford[(1,3-oxazol-4-yl)methyl]triphenylphosphonium chloride (Yield: ~68%, melting point: 268-270°C)[5].
Caption: Self-validating synthesis workflow for[(1,3-oxazol-4-yl)methyl]triphenylphosphonium chloride.
Applications in Drug Development
The strategic incorporation of the 4-methyloxazole motif is prevalent in medicinal chemistry due to its ability to act as a bioisostere for amides and its capacity to engage in hydrogen bonding and pi-stacking interactions within protein active sites.
-
Phosphodiesterase 4 (PDE4) Inhibitors: Derivatives of 4-(chloromethyl)oxazoles are utilized to synthesize complex ether-linked oxazole compounds that exhibit specific inhibitory action against PDE4. These are targeted for inflammatory respiratory diseases, where the oxazole core helps mitigate common side effects like emesis[3].
-
Anti-Arthritic Agents: Historically, substituted 4-chloromethyl-oxazoles (e.g., 2-(4-chlorophenyl)-4-chloromethyl-oxazole) have been patented as precursors for anti-arthritic compounds, demonstrating the long-standing utility of this scaffold in modulating inflammatory pathways[6].
-
Tyrosine Kinase Inhibitors: The oxazole ring frequently serves as a core structural element in antitumor agents targeting HER2 and other receptor tyrosine kinases, where the chloromethyl group allows for the attachment of diverse solubilizing or target-binding appendages[2].
References
-
PubChem Database: 4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-oxazole. National Institutes of Health (NIH).[Link]
- Google Patents (PDE4 Inhibitors):WO2007058338A2 - Oxazole compound and pharmaceutical composition.
- Google Patents (Anti-Arthritic Agents)
- Google Patents (Tyrosine Kinase Inhibitors):US6211215B1 - Heterocyclic compounds, their production and use.
Sources
- 1. 2-(Chloromethyl)-4-methyl-1,3-oxazole|CAS 1196157-12-6 [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2007058338A2 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 4. aaronchem.com [aaronchem.com]
- 5. 675149-75-4 | 4-(Chloromethyl)oxazole hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. US4774253A - Oxazole and isoxazole derivatives having anti-arthritic activity - Google Patents [patents.google.com]
Technical Guide: Solubility & Solvent Compatibility of 4-(Chloromethyl)oxazole Hydrochloride
[1]
Executive Summary
4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) is a critical electrophilic building block used to introduce the oxazole moiety into pharmaceutical scaffolds.[1][2] As a hydrochloride salt of a functionalized heterocycle, it presents a distinct solubility paradox: it requires high polarity for dissolution to overcome its crystal lattice energy, yet its reactive chloromethyl group (
This guide addresses the "knowledge gap" in quantitative solubility data by providing a Qualitative Solubility Landscape , a Stability-First Solvent Selection Framework , and Self-Validating Experimental Protocols to determine precise solubility limits in your specific laboratory context.
Physicochemical Profile & Solubility Mechanism[1]
To predict solubility behavior, we must deconstruct the molecule into its competing functional domains:
-
The Ionic Head (Oxazole
HCl): The protonated oxazole nitrogen and chloride counter-ion create a high lattice energy. This necessitates solvents with high dielectric constants ( ) or strong hydrogen-bond donating (HBD) capability to solvate the ions.[1] -
The Electrophilic Tail (
): This alkyl halide moiety is the primary site of reactivity.[1] While it contributes slightly to lipophilicity, its main role in solvent selection is stability .[1] It is prone to displacement by nucleophilic solvents (e.g., Methanol, Water).[1]
Solvation vs. Solvolysis
The critical challenge is that the solvents best at dissolving the salt (Alcohols, Water) are often the ones that degrade it.
-
Dissolution: Driven by ion-dipole interactions (exothermic).[1]
-
Degradation: Driven by nucleophilic attack on the methylene carbon (irreversible).
Solubility Landscape: Qualitative Data & Trends
The following data summarizes the solubility behavior based on polarity principles and functional group compatibility.
Table 1: Solubility & Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk | Primary Application |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Low | Reaction Medium. Ideal for nucleophilic substitutions ( |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Low | Reaction/Analysis. Standard for HPLC; good balance of inertness and solubility.[1] |
| Polar Protic | Methanol, Ethanol | High | High (Solvolysis) | Recrystallization (Hot). Use only for short durations or low temperatures. |
| Protic | Water | High | High (Hydrolysis) | Workup only. Rapid hydrolysis to 4-(hydroxymethyl)oxazole occurs.[1] |
| Chlorinated | DCM, Chloroform | Low to Moderate | Low | Partitioning. Often used in biphasic workups; poor for dissolving the pure salt. |
| Ethers | THF, 1,4-Dioxane | Low | Low | Co-solvent. Poor solubility for the salt alone; useful when mixed with water/alcohols.[1] |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Low | Anti-Solvent. Used to precipitate the product from polar solutions. |
Stability-First Solvent Selection Framework[1]
The following decision tree illustrates the logic for selecting a solvent based on the intended process (Reaction vs. Purification).
Figure 1: Decision logic for solvent selection balancing solubility against chemical stability.
Experimental Protocols
Since exact quantitative values vary by batch purity and temperature, use these self-validating protocols to determine the precise solubility for your specific lot.
Protocol A: Rapid Visual Solubility Screening (Qualitative)
Purpose: Quickly categorize solvents as Soluble, Sparingly Soluble, or Insoluble.
-
Preparation: Weigh 10 mg of 4-(Chloromethyl)oxazole HCl into a 4 mL glass vial.
-
Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).
-
Observation: Vortex for 30 seconds.
-
Clear Solution? → High Solubility (>100 mg/mL).[1]
-
Cloudy/Solid Remains? → Proceed to Step 4.
-
-
Dilution: Add solvent in 100 µL increments, vortexing after each, until clear or total volume reaches 2 mL (<5 mg/mL).
-
Validation: If "Soluble" in alcohols (MeOH/EtOH), immediately run TLC or LC-MS to confirm the chloromethyl group is intact and has not formed the methyl ether.[1]
Protocol B: Gravimetric Saturation Method (Quantitative)
Purpose: Determine exact solubility (mg/mL) for process scaling.
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Stir at the target temperature (e.g., 25°C) for 4 hours.
-
Note: Do not exceed 4 hours in protic solvents to minimize degradation.[1]
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent under vacuum (Rotavap or Genevac).[1]
-
Calculation:
Critical Stability Considerations
The 4-(chloromethyl) moiety is an "alkylating agent."[1] In the presence of nucleophilic solvents, it follows a pseudo-first-order degradation kinetic.[1]
References
Molecular Structure and Reactivity of Chloromethyl Oxazoles: A Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
Chloromethyl oxazoles—specifically the 2-, 4-, and 5-substituted isomers—are highly versatile halogenated heterocyclic scaffolds utilized extensively in organic synthesis, drug discovery, and agrochemical development[1]. Characterized by a five-membered aromatic ring containing both nitrogen and oxygen heteroatoms, these compounds serve as critical intermediates. The presence of the highly reactive chloromethyl group (-CH₂Cl) allows for the efficient introduction of the oxazole moiety into complex molecular architectures via nucleophilic substitution, condensation, and cyclization processes[1][2].
This whitepaper provides an in-depth analysis of the structural properties, reactivity profiles, and field-proven synthetic methodologies for chloromethyl oxazoles, designed to equip researchers with actionable, self-validating protocols.
Molecular Architecture and Electronic Properties
The oxazole ring is a unique heteroaromatic system. The oxygen atom contributes one lone pair to the aromatic π-system, while the nitrogen atom contributes one electron to the π-system, leaving its lone pair orthogonal to the ring (in an sp² orbital). This electronic distribution makes the oxazole ring moderately polar and capable of acting as both a weak base and a hydrogen-bond acceptor[3].
When a chloromethyl group is attached to the oxazole ring (e.g., at the 2- or 4-position), the molecule exhibits a reactivity profile strikingly similar to that of benzyl chloride[4]. The oxazole ring acts as an electron-delocalizing system. During a nucleophilic attack on the chloromethyl carbon, the developing positive charge in the transition state is resonance-stabilized by the adjacent heteroaromatic ring. This significantly lowers the activation energy barrier, making the carbon-chlorine bond highly susceptible to heterolytic cleavage[4][5].
Quantitative Data Summary
The physical and chemical properties of common chloromethyl oxazole derivatives dictate their handling and application parameters.
Table 1: Physicochemical Properties of Key Chloromethyl Oxazoles
| Compound Name | CAS Number | Molecular Weight | Key Structural Feature | Primary Application |
| 2-(Chloromethyl)oxazole | 185246-17-7 | 117.53 g/mol | Chloromethyl at C2 | Neurological drug intermediate[2][6] |
| 4-(Chloromethyl)oxazole HCl | 675149-75-4 | 153.99 g/mol | Chloromethyl at C4, HCl salt | Fluorescent probes, pesticides[1] |
| 2-(Chloromethyl)oxazole-4-carboxylic acid | 208465-62-7 | 161.54 g/mol | Carboxyl at C4, Chloromethyl at C2 | Advanced building block[7] |
| 2-(4-Bromophenyl)-4-(chloromethyl)oxazole | 22091-38-9 | 272.52 g/mol | Bromophenyl at C2, Chloromethyl at C4 | Medicinal chemistry scaffold[5] |
Reactivity Profile: The Sₙ2 Paradigm
The defining characteristic of chloromethyl oxazoles is their exceptional electrophilicity[5]. They are primed for bimolecular nucleophilic substitution (Sₙ2) reactions. When reacted with nucleophiles such as primary, secondary, or tertiary amines, the chloride leaving group is readily displaced to form N-substituted aminomethyl oxazoles[4].
Causality of High Reactivity: The high reactivity is driven by the polarization of the C-Cl bond and the steric accessibility of the primary carbon. Furthermore, the oxazole ring provides a "benzylic-like" stabilization of the Sₙ2 transition state, preventing the accumulation of localized charge and facilitating a smooth concerted mechanism[4].
SN2 Nucleophilic Substitution Pathway for Chloromethyl Oxazoles.
Synthetic Methodologies and Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and functionalization of chloromethyl oxazoles. Each step includes the mechanistic causality and self-validating observational cues.
Protocol 1: Synthesis of 4-(Chloromethyl)oxazoles via Amide Condensation
This method constructs the oxazole ring de novo by condensing an amide with 1,3-dichloroacetone[8].
Step-by-Step Methodology:
-
Reagent Mixing: Combine the solid amide (e.g., hexanoamide, 5 g) and 1,3-dichloroacetone (5.5 g) in a round-bottomed flask under an argon atmosphere. Causality: Argon prevents oxidative degradation of the intermediates at high temperatures.
-
Thermal Condensation: Heat the mixture at 120°C for 2 hours. Causality: Thermal energy drives the initial nucleophilic attack of the amide oxygen onto the carbonyl carbon of 1,3-dichloroacetone.
-
Acid-Catalyzed Cyclization: Cool the mixture to 25°C for 1 hour, then slowly add concentrated H₂SO₄ (50 mL). Causality: The strong acid promotes dehydration and subsequent ring closure, forming the aromatic oxazole core.
-
Quenching and Neutralization (Self-Validation): Pour the resulting syrup onto crushed ice. Adjust the pH to 10 using 1M NaOH. Causality & Validation: The ice quench prevents exothermic runaway. Adjusting to pH 10 deprotonates the oxazole nitrogen (pKa ~2-3), converting it from a water-soluble sulfate salt to a lipophilic free base. The formation of a distinct organic layer or precipitate validates successful neutralization.
-
Extraction and Purification: Extract the aqueous solution with CHCl₃, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude chloromethyl oxazole. Purify via silica gel chromatography[8].
Step-by-Step Workflow for the Synthesis of 4-(Chloromethyl)oxazoles.
Protocol 2: Nucleophilic Substitution to Yield N-Substituted 2-(Aminomethyl)oxazoles
This protocol utilizes the high electrophilicity of 2-(chloromethyl)oxazoles to synthesize complex amine derivatives[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 2.0 mmol of 2-(chloromethyl)oxazole in a non-nucleophilic solvent such as benzene (or ethanol for low-boiling amines like methylamine).
-
Amine Addition: Add 10.0 mmol (5 molar equivalents) of the desired amine. Causality: A large excess of amine acts as both the nucleophile and the base to scavenge the generated HCl, driving the reaction forward and preventing over-alkylation (formation of quaternary ammonium salts).
-
Reaction Incubation: Stir the mixture at room temperature or 40°C.
-
TLC Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). Validation: The definitive end-point of the reaction is validated by the complete disappearance of the high-Rf starting material spot (chloromethyl oxazole) and the appearance of a lower-Rf product spot (aminomethyl oxazole)[4].
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃, extract with ether, dry over Na₂SO₄, and concentrate under reduced pressure[4].
Applications in Drug Development
Because of their stability and compatibility with various reaction conditions, chloromethyl oxazoles are heavily utilized in medicinal chemistry. They act as essential precursors for synthesizing agents that target neurological disorders, antimicrobial compounds, and anti-inflammatory therapeutics[2][9]. The ability to easily substitute the chloride leaving group allows drug developers to rapidly generate libraries of oxazole-containing analogs for Structure-Activity Relationship (SAR) studies.
References
-
Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles: Nucleophilic Substitution Reaction of 2-(Chloromethyl)oxazoles with Amines. Oxford University Press (OUP). Available at: [Link]
-
Synthesis of 2-pentyl-4-chloromethyl-oxazole (3). PrepChem.com. Available at: [Link]
-
4-(Chloromethyl)oxazole hydrochloride. MySkinRecipes. Available at: [Link]
-
2-(Chloromethyl)oxazole-4-carboxylic acid | C5H4ClNO3 | CID 11062693. PubChem. Available at: [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 185246-17-7: 2-Chloromethyloxazole | CymitQuimica [cymitquimica.com]
- 4. academic.oup.com [academic.oup.com]
- 5. CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole [cymitquimica.com]
- 6. Pharmaceutical and chemical intermediates,CAS#:185246-17-7, 2-氯甲基恶唑,2-(chloromethyl)oxazole [en.chemfish.com]
- 7. 2-(Chloromethyl)oxazole-4-carboxylic acid | C5H4ClNO3 | CID 11062693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 4-(Chloromethyl)oxazole hydrochloride [myskinrecipes.com]
Technical Guide: Stability Profile & Handling of 4-(Chloromethyl)oxazole HCl
The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 4-(Chloromethyl)oxazole hydrochloride .
CAS: 675149-75-4 | Formula: C
Executive Technical Summary
4-(Chloromethyl)oxazole hydrochloride is a kinetically stabilized alkylating agent . While the hydrochloride salt form significantly retards the self-alkylation (polymerization) observed in the free base, it introduces a critical vulnerability to moisture-induced hydrolysis .
Under strictly anhydrous conditions at 2–8°C, the compound is stable for >12 months. Under ambient conditions (25°C, >60% RH), it degrades rapidly via two competing pathways: hydrolytic dechlorination and acid-catalyzed ring opening .
Core Stability Directive: The integrity of this reagent is binary—it is either dry and stable, or wet and degrading. There is no intermediate "slow degradation" phase in humid environments.
Physicochemical & Reactivity Profile
To understand the stability, one must analyze the competition between the oxazole ring's basicity and the chloromethyl group's electrophilicity.
The Stabilization Mechanism (HCl Salt)
The oxazole nitrogen is weakly basic (
-
Role of HCl: Protonation of the oxazole nitrogen (
) deactivates the ring's nucleophilicity, effectively "capping" the polymerization pathway. -
The Trade-off: The formation of the salt creates a highly polar, hygroscopic lattice. Upon moisture ingress, the lattice energy breaks, and the salt dissociates, releasing free acid and exposing the reactive center.
Quantitative Data Summary
| Property | Value / Characteristic | Implication for Stability |
| Physical State | White to pale yellow crystalline solid | Yellowing indicates free-base liberation or oxidation. |
| Hygroscopicity | High | Rapid uptake of atmospheric water leads to deliquescence. |
| Reactivity | Alkylating Agent (Benzylic-like) | Susceptible to |
| Storage Temp | 2°C to 8°C (Refrigerated) | Thermal energy accelerates HCl dissociation. |
| Atmosphere | Inert (Ar or N | Oxygen is less critical than moisture, but inert gas prevents both. |
Degradation Pathways & Mechanisms
The degradation of 4-(Chloromethyl)oxazole HCl is not a single event but a cascade triggered by environmental factors.
Pathway A: Moisture-Induced Hydrolysis (Dominant)
When exposed to ambient humidity, the salt absorbs water. The chloride ion (
-
Mechanism: Water attacks the methylene carbon (
-Cl), displacing chloride. -
Product: 4-(Hydroxymethyl)oxazole + HCl.
-
Observation: The material becomes sticky/wet (deliquescence) and highly acidic.
Pathway B: Thermodynamic Dimerization (Free Base Leakage)
If the HCl is lost (e.g., via high vacuum drying or thermal dissociation), the equilibrium shifts toward the free base.
-
Mechanism: Intermolecular
attack of the oxazole nitrogen onto the chloromethyl group of another molecule. -
Product: Insoluble oligomers/polymers.
Pathway Visualization (Graphviz)
Caption: Figure 1. Divergent degradation pathways triggered by moisture (left) and deprotonation (right).
Handling & Storage Protocol
This protocol is designed to maintain the "Kinetic Trap" of the HCl salt.
Storage Requirements[3]
-
Primary Containment: Glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage due to permeability.
-
Secondary Containment: Sealed desiccator containing active desiccant (e.g., P
O or indicating silica gel). -
Temperature: Maintain at 2–8°C . Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.
Handling Workflow (The "2-Minute Rule")
Because the compound is hygroscopic, handling in open air should be minimized.
-
Equilibration: Allow the cold vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture directly onto the solid.
-
Inert Atmosphere: Ideally, weigh and dispense inside a glovebox or a glove bag filled with Nitrogen/Argon.
-
Rapid Transfer: If a glovebox is unavailable, use the "2-Minute Rule": The container should not be open to ambient air for more than 2 minutes. Flush the headspace with Argon before resealing.
Quality Control & Self-Validation
Before committing this reagent to a high-value synthesis, validate its integrity using this tiered QC system.
Tier 1: Visual Inspection (Non-Destructive)
-
Pass: Free-flowing white powder.
-
Fail: Clumping, "wet" appearance, or distinct yellow/orange discoloration.
-
Critical Fail: Presence of liquid droplets (deliquescence).
Tier 2: 1H NMR Validation (Definitive)
Dissolve ~5 mg in DMSO-
| Signal | Chemical Shift ( | Diagnostic Interpretation |
| Oxazole C2-H | ~8.5 - 9.0 ppm | Sharp singlet. Broadening indicates pH change/exchange. |
| Chloromethyl (-CH | ~4.8 - 5.0 ppm | Key Indicator. Shift upfield (~4.5 ppm) indicates hydrolysis to -CH |
| Water Peak | Variable (3.3 ppm) | Large integral indicates moisture contamination. |
QC Decision Logic
Caption: Figure 2. Decision tree for validating reagent quality prior to synthesis.
References
-
Sigma-Aldrich. Product Specification: 4-(Chloromethyl)oxazole hydrochloride (CAS 675149-75-4).[1] Retrieved from
-
BLD Pharm. Safety Data Sheet (SDS) - 4-(Chloromethyl)oxazole hydrochloride.[2] Retrieved from
-
TCI Chemicals. General Storage Recommendations for Chloromethyl Heterocycles. Retrieved from
-
PubChem. Compound Summary for CID 11523456 (4-(Chloromethyl)oxazole). Retrieved from
Sources
The Strategic Utility of 4-(Chloromethyl)oxazole Hydrochloride in Medicinal Chemistry
Executive Summary
The oxazole nucleus is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability, enhance lipophilicity, and provide critical hydrogen-bond acceptor capabilities. Within this chemical space, 4-(chloromethyl)oxazole hydrochloride emerges as a highly versatile, electrophilic building block[1][2]. This whitepaper provides an in-depth technical analysis of its reactivity profile, strategic applications in drug discovery, and field-proven, self-validating experimental protocols.
Structural Logic & Reactivity Profile
Causality of the Reagent Design
The structural design of 4-(chloromethyl)oxazole hydrochloride is dictated by the need to balance high electrophilic reactivity with operational stability:
-
The Hydrochloride Salt: The free base of 4-(chloromethyl)oxazole contains both an electrophilic chloromethyl group and a nucleophilic oxazole nitrogen, making it highly susceptible to auto-alkylation and polymerization. Supplying this reagent as a hydrochloride salt protonates the basic nitrogen, deactivating its nucleophilicity and ensuring long-term shelf stability.
-
C4 vs. C2 Regioselectivity: The strategic choice of the C4 position over the C2 position is critical. While 2-chloromethyloxazoles exhibit higher raw reactivity, they are notoriously susceptible to ring-opening side reactions[3]. The 4-isomer provides a superior balance of electrophilicity and chemical stability, allowing for highly regioselective nucleophilic substitutions without compromising the integrity of the heterocyclic core[2][3].
-
Hydrolysis Sensitivity: The C–Cl bond is highly sensitive to moisture. Prolonged exposure to atmospheric humidity will hydrolyze the chloromethyl group into a hydroxymethyl group, necessitating strict anhydrous conditions during storage and synthesis[3].
Synthetic Workflow & Reactivity Pathways
Fig 1. Synthetic workflow and reactivity pathways of 4-(chloromethyl)oxazole.
Quantitative Reactivity Data
The following table summarizes the optimized reaction conditions for utilizing 4-(chloromethyl)oxazole across various substitution pathways[2][3]:
| Reaction Type | Target Nucleophile | Optimal Base | Preferred Solvent | Temp (°C) | Typical Yield (%) |
| N-Alkylation | Secondary Amines | DIPEA / K₂CO₃ | MeCN / DMF | 60 - 80 | 75 - 90 |
| O-Alkylation | Phenols | K₂CO₃ / Cs₂CO₃ | DMF / Acetone | 80 - 100 | 70 - 85 |
| S-Alkylation | Thiols | Et₃N | DCM / THF | 0 - 25 | 85 - 95 |
| C-Alkylation | Active Methylenes | NaH / KOtBu | THF / DMF | 0 - 60 | 60 - 80 |
| Arbuzov | Triethyl Phosphite | None | Neat | 120 - 150 | 80 - 95 |
Strategic Applications in Drug Discovery
Phosphodiesterase 4 (PDE4) Inhibitors for Inflammation
Historically, known PDE4 inhibitors suffered from severe systemic side effects, most notably emesis (vomiting) and nausea, which prevented their clinical adoption[4][5]. Researchers utilized 4-chloromethyloxazole derivatives to construct novel oxazole-based PDE4 inhibitors. The oxazole ring acts as a bioisostere, interacting precisely with the PDE4 active site, while the chloromethyl group serves as the electrophilic hub for attaching diverse aryl pharmacophores. This structural arrangement yielded compounds with strong PDE4 inhibitory action and, crucially, low systemic blood penetration when administered transdermally, effectively treating atopic dermatitis while bypassing systemic toxicity[4][5].
Fig 2. Pharmacophore optimization logic for PDE4 inhibitor development.
Anticancer Agents Targeting microRNA-21
Phenyloxazole compounds synthesized directly from 4-chloromethyloxazole precursors have demonstrated the ability to inhibit the expression of microRNA-21 in vivo[6]. Because microRNA-21 is an oncogenic regulator, this targeted inhibition directly correlates with suppressed tumor cell growth and migration, presenting a novel therapeutic vector for cervical, colon, liver, and breast cancers[6].
Metabolic Disorders and Anti-Tubercular Agents
The C4-substituted oxazole scaffold is highly instrumental in metabolic disease research. It has been used to synthesize Melanin Concentrating Hormone (MCH) antagonists—critical targets for the treatment of obesity and diabetes[7]—as well as substituted naphthylenes for non-insulin dependent diabetes mellitus[8]. Furthermore, its derivatives have shown efficacy against both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb)[8].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding In-Process Controls (IPCs) directly into the methodology.
Protocol A: Regioselective N-Alkylation (Synthesis of Amino-Oxazole Ligands)
Objective: Couple 4-(chloromethyl)oxazole hydrochloride with a secondary amine to generate a tertiary amine ligand, a common motif in kinase inhibitor design[2]. Causality of Reagents:
-
Base (DIPEA, 3.0 eq): One equivalent neutralizes the hydrochloride salt of the oxazole, the second neutralizes the HCl byproduct of the alkylation, and the third ensures a basic environment to maintain the nucleophilicity of the amine.
-
Solvent (Acetonitrile): Provides a polar aprotic environment that stabilizes the transition state of the Sₙ2 substitution without solvolyzing the electrophile.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, suspend 4-(chloromethyl)oxazole hydrochloride (1.0 eq) in anhydrous acetonitrile (0.2 M).
-
Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C.
-
Self-Validation Check: The cloudy suspension will clear into a homogeneous solution as the free base is generated.
-
-
Nucleophilic Addition: Add the secondary amine (1.1 eq) dropwise.
-
Execution: Warm the mixture to 60 °C and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1).
-
Self-Validation Check: The reaction is complete when the UV-active starting material spot (R_f ~ 0.6) completely disappears, replaced by a more polar product spot (R_f ~ 0.3) that stains positive with Dragendorff's reagent.
-
-
Workup & Purification: Concentrate under reduced pressure, partition between EtOAc and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography. Confirm product identity via LC-MS (ESI+) by observing the[M+H]⁺ peak.
Protocol B: O-Alkylation for Ether Linkages (Phenolic Pharmacophores)
Objective: Attach a phenolic ring to the C4 position of the oxazole to create stable ether linkages. Causality of Reagents:
-
Base (K₂CO₃): A mild inorganic base is perfectly suited to deprotonate the phenol (pKa ~ 10) to form a highly nucleophilic phenoxide ion without degrading the oxazole ring.
Step-by-Step Methodology:
-
Preparation: Dissolve the phenol derivative (1.0 eq) in anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) and stir at room temperature for 30 minutes.
-
Self-Validation Check: A slight color shift (often yellowing) indicates the successful formation of the phenoxide anion.
-
-
Electrophile Addition: Add 4-(chloromethyl)oxazole hydrochloride (1.2 eq) in one portion.
-
Execution: Heat the mixture to 80 °C for 8 hours.
-
In-Process Control (IPC): Monitor via LC-MS.
-
Self-Validation Check: Observe the disappearance of the phenol mass and the emergence of the ether product mass. The complete absence of the oxazole hydrolysis byproduct (hydroxymethyl oxazole) validates that the anhydrous conditions were successfully maintained.
-
-
Workup: Quench the reaction by pouring it into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.
References
- Otsuka Pharmaceutical Co., Ltd. "Oxazole compound and pharmaceutical composition". WO2007058338A2 / USRE46792E1. Google Patents.
- "Phenyl azole compounds and the application in the medicine of preparation treatment cancer". CN104230836B. Google Patents.
- "Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes". WO2003097047A1. Google Patents.
- Wyeth. "Substituted naphthylenes for the treatment of non-insulin dependent diabetes mellitus". US20030216442A1. Google Patents.
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The Strategic Role of 4-(Chloromethyl)oxazole Hydrochloride in Modern Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Oxazole Scaffold in Medicinal Chemistry
The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in medicinal chemistry.[2] Oxazole-containing compounds have demonstrated a wide spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2] The strategic introduction of the oxazole moiety into a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly valuable building block for this purpose: 4-(Chloromethyl)oxazole hydrochloride.
Introduction to 4-(Chloromethyl)oxazole Hydrochloride: A Versatile Pharmaceutical Intermediate
4-(Chloromethyl)oxazole hydrochloride is a highly reactive and versatile chemical intermediate used extensively in the synthesis of pharmaceuticals and agrochemicals.[3] Its significance lies in the presence of a reactive chloromethyl group at the 4-position of the oxazole ring.[3] This functional group acts as a potent electrophile, enabling the facile covalent attachment of the oxazole core to a wide range of nucleophiles, a process often referred to as oxazole methylation in a broader sense. This reactivity is fundamental to its role as a key building block in the construction of complex molecular architectures with desired biological activities.
| Property | Value | Source |
| CAS Number | 675149-75-4 | [3] |
| Molecular Formula | C₄H₅Cl₂NO | [3] |
| Molecular Weight | 153.99 g/mol | [3] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of 4-(Chloromethyl)oxazole Hydrochloride: Key Methodologies
The synthesis of 4-(Chloromethyl)oxazole hydrochloride can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and regiochemical considerations. Two primary and logically sound approaches are the chlorination of a pre-formed hydroxymethyl oxazole and a highly regioselective deoxygenation-chlorination of an oxazole N-oxide.
Synthesis via 4-(Hydroxymethyl)oxazole
A common and straightforward route involves the synthesis of 4-(hydroxymethyl)oxazole as a stable precursor, followed by its conversion to the desired chloromethyl derivative.
The synthesis of 4-(hydroxymethyl)oxazoles can be achieved through various established methods for oxazole ring formation. A one-pot method starting from readily available benzamides has been developed, furnishing 4-(hydroxymethyl)oxazoles in moderate to good yields.
Experimental Protocol: Synthesis of 4-(Hydroxymethyl)oxazole (General Procedure)
-
Step 1: Oxazole Formation. The synthesis begins with the construction of the oxazole ring. A variety of methods, such as the Robinson-Gabriel synthesis or the Van Leusen reaction, can be adapted to produce an oxazole with a precursor functional group at the 4-position that can be converted to a hydroxymethyl group.[4]
-
Step 2: Functional Group Interconversion. If the 4-substituent is an ester or a carboxylic acid, it can be reduced to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature.
-
Step 3: Workup and Purification. After the reaction is complete, it is carefully quenched with water and an aqueous base (e.g., NaOH solution). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude 4-(hydroxymethyl)oxazole can be purified by column chromatography.
Chlorination of 4-(Hydroxymethyl)oxazole
The conversion of the hydroxyl group to a chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, proceeding through a chlorosulfite intermediate.[5] The reaction with primary alcohols typically follows an Sₙ2 mechanism, leading to the desired alkyl chloride.[5]
Caption: Synthesis of 4-(Chloromethyl)oxazole via chlorination of 4-(Hydroxymethyl)oxazole.
Experimental Protocol: Chlorination with Thionyl Chloride
-
Materials: 4-(Hydroxymethyl)oxazole, thionyl chloride (SOCl₂), anhydrous non-polar solvent (e.g., chloroform, dichloromethane).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)oxazole (1.0 eq) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas (SO₂ and HCl) ceases (typically 2-4 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding ice-water.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(chloromethyl)oxazole.
-
The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether) and bubbling dry HCl gas through the solution.
-
Regioselective Synthesis from Oxazole N-Oxides
A more advanced and highly regioselective method involves the deoxygenation-chlorination of 1,3-oxazole N-oxide hydrochloride salts using phosphoryl chloride (POCl₃).[1][6] This method is particularly advantageous as it provides the 4-chloromethyl isomer with high selectivity, avoiding the formation of other isomers.[6]
Caption: Regioselective synthesis of 4-(Chloromethyl)oxazole from its N-oxide.
Experimental Protocol: Deoxygenation-Chlorination of Oxazole N-Oxide
-
Materials: 2-Aryl-5-methyl-1,3-oxazole N-oxide hydrochloride salt, phosphoryl chloride (POCl₃), anhydrous chloroform.
-
Procedure:
-
Suspend the 2-aryl-5-methyl-1,3-oxazole N-oxide hydrochloride salt (1.0 eq) in anhydrous chloroform in a reaction vessel.
-
Add phosphoryl chloride (POCl₃) (typically 3.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for a period of time (e.g., 2 hours), monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the aqueous solution with a suitable base (e.g., solid sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure 4-chloromethyl-2-aryl-5-methyloxazole.
-
The Role of 4-(Chloromethyl)oxazole Hydrochloride in Pharmaceutical Synthesis
The primary utility of 4-(Chloromethyl)oxazole hydrochloride in drug development is as an alkylating agent to introduce the oxazole moiety onto a larger molecule. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the chloromethyl carbon, making it susceptible to nucleophilic attack.
N-Alkylation Reactions
A frequent application is the N-alkylation of amines, a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs). The reaction of 4-(chloromethyl)oxazole with a primary or secondary amine, typically in the presence of a non-nucleophilic base, leads to the formation of a new carbon-nitrogen bond.
Caption: General workflow for N-alkylation using 4-(Chloromethyl)oxazole.
Experimental Protocol: General Procedure for N-Alkylation of an Amine
-
Materials: Amine (primary or secondary, 1.0 eq), 4-(chloromethyl)oxazole hydrochloride (1.1-1.2 eq), a suitable base (e.g., potassium carbonate, triethylamine, or diisopropylethylamine, 1.5-2.0 eq), anhydrous solvent (e.g., acetonitrile, DMF, or THF).
-
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the anhydrous solvent.
-
Add the 4-(chloromethyl)oxazole hydrochloride (1.1-1.2 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80°C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid base was used, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkylated product.
-
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 85 |
| Pyrrolidine | Et₃N | CH₃CN | RT | 6 | 92 |
| Imidazole | NaH | THF | 60 | 8 | 88 |
Note: The data in this table is representative and based on typical N-alkylation reactions with similar chloro-heterocyclic compounds. Actual yields may vary depending on the specific substrates and reaction conditions.
Case Study: Synthesis of Aleglitazar - A PPARα/γ Agonist
While not a direct use of the chloromethyl derivative, the synthesis of Aleglitazar, a dual PPARα/γ agonist for the treatment of type II diabetes, provides an excellent illustration of the strategic importance of the 4-(substituted-methyl)oxazole moiety.[7] The synthesis of Aleglitazar involves a key intermediate, (S)-2-Methoxy-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-benzothiophen-7-yl}propionic acid. This intermediate contains the (5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy fragment, which is constructed from a 4-(hydroxymethyl)oxazole precursor. The use of the more reactive 4-(chloromethyl)oxazole in similar synthetic strategies would be a logical and efficient alternative for the alkylation step.
Conclusion and Future Perspectives
4-(Chloromethyl)oxazole hydrochloride is a valuable and highly reactive intermediate in pharmaceutical synthesis. Its ability to act as an efficient "oxazole-methylating" agent allows for the strategic incorporation of the oxazole scaffold into a wide range of molecules. The synthetic routes to this intermediate, particularly the regioselective deoxygenation-chlorination of oxazole N-oxides, provide a reliable and efficient means of production. As the demand for novel therapeutics with diverse biological activities continues to grow, the importance of versatile building blocks like 4-(Chloromethyl)oxazole hydrochloride in drug discovery and development is set to increase. Future research will likely focus on expanding the scope of its applications in the synthesis of complex natural products and novel APIs, as well as developing even more efficient and sustainable synthetic methodologies.
References
- Lee, G. T., et al. (2002). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. Bulletin of the Korean Chemical Society, 23(7), 1037-1038.
- Kutasevich, A., et al. (2021). Unusual ring-opening reaction of 4-benzyl-5-methyl-2-aryloxazole N-oxides with POCl3. Tetrahedron Letters.
- BenchChem. (2025). Technical Support Center: Oxazole-4-Carboximidamide Synthesis.
- BenchChem. (2025). The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
- Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14655–14666.
- Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
- PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. PharmaGuideline.
-
MySkinRecipes. (n.d.). 4-(Chloromethyl)oxazole hydrochloride. Retrieved from [Link]
- ACS Publications. (2019).
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- ResearchGate. (2004). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles.
- BenchChem. (2025). Technical Support Center: Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride.
- ResearchGate. (n.d.). George T. Lee's research works.
- ResearchGate. (2025). A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. Request PDF.
- BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
- Ivanova, Y. B., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- ResearchGate. (n.d.). Kapa PRASAD | Novartis, Basel | Process R & D | Research profile.
- Chen, F., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(11), 17744–17753.
- Hronec, M., et al. (2007). Synthesis of 4,5-dihydrooxazoles I–V: i) thionyl chloride; ii)...
- Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Formation.
- ReactionWeb.io. (2025). Alcohol + SOCl2. ReactionWeb.io.
- Reddit. (2019). Reactions with SOCl2. r/Chempros.
- Chen, Q., et al. (2018).
- Patil, S. A., & Luzzio, F. A. (2011). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters, 52(40), 5129-5132.
- Sciencemadness.org. (2012). N-alkylation of 4-piperidone. Sciencemadness Discussion Board.
- Götte, M., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1832.
- Sharma, A., et al. (2020). Transition-metal-free synthesis of oxazoles: valuable structural fragments in drug discovery. Organic & Biomolecular Chemistry, 18(34), 6617-6641.
- Chemistry Steps. (2020). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps.
- Manfroni, G., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)
- da Silva, A. C. F., et al. (2021). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Molecules, 26(15), 4443.
-
precisionFDA. (2025). ALEGLITAZAR. Retrieved from [Link]
- Clemens, J., et al. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- DOI. (n.d.).
- Chemical Synthesis Database. (2025). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.
- Al-Said, M. S., et al. (2022). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 27(19), 6296.
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Technical Whitepaper: Synthesis Pathways & Utility of 4-(Chloromethyl)oxazole Hydrochloride
The following technical guide details the synthesis pathways, reactivity profiles, and experimental protocols for 4-(Chloromethyl)oxazole hydrochloride , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) serves as a high-value electrophilic scaffold in Fragment-Based Drug Discovery (FBDD). Unlike its 2-substituted isomers, which are prone to C2-deprotonation and ring opening, the 4-chloromethyl variant offers a stable "benzylic-like" electrophile attached to an electron-rich aromatic core. This guide delineates its primary utility: the introduction of the oxazole-4-ylmethyl motif into bioactive amines, thiols, and phenols to modulate lipophilicity (LogP) and metabolic stability in drug candidates.
Chemical Profile & Handling
The precursor is supplied as a hydrochloride salt to prevent autocatalytic polymerization, which can occur in the free base form due to the high reactivity of the chloromethyl group.
| Property | Specification |
| IUPAC Name | 4-(Chloromethyl)-1,3-oxazole hydrochloride |
| CAS Number | 675149-75-4 |
| Molecular Formula | |
| Molecular Weight | 153.99 g/mol |
| Reactivity Class | Primary Alkyl Halide (Benzylic-like activity) |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere (Ar/N2).[1] |
Critical Handling Note: The free base is volatile and a potent lachrymator. Always generate the free base in situ or immediately prior to use in a ventilated hood.
Core Reactivity Manifold
The 4-(chloromethyl) moiety exhibits reactivity analogous to benzyl chloride but is modulated by the oxazole ring's electron distribution.[2] The C4 position is less electron-deficient than C2, making the C4-chloromethyl group a reliable electrophile for
Mechanism of Action
The reaction proceeds via a classic bimolecular nucleophilic substitution (
Pathway Logic:
-
Neutralization:
-
Nucleophilic Attack:
Caption: Divergent synthesis pathways from the activated 4-(chloromethyl)oxazole core.
Synthesis Pathways & Protocols
Pathway A: Synthesis of Aminomethyl Oxazoles (N-Alkylation)
This is the most common application, used to link the oxazole ring to piperazines, morpholines, or aniline derivatives in kinase inhibitor discovery.
Experimental Protocol:
-
Objective: Synthesis of 4-((4-phenylpiperazin-1-yl)methyl)oxazole.
-
Scale: 1.0 mmol.
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask, suspend 4-(chloromethyl)oxazole hydrochloride (154 mg, 1.0 mmol) in anhydrous Acetonitrile (MeCN) (5 mL).
-
Base Activation: Add Potassium Carbonate (
) (414 mg, 3.0 mmol). The excess base is critical to neutralize the HCl salt and scavenge the HCl generated during alkylation.-
Note: For base-sensitive substrates, use N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM.
-
-
Nucleophile Addition: Add 1-phenylpiperazine (162 mg, 1.0 mmol) dropwise.
-
Reaction: Heat the mixture to 60°C under nitrogen for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The spot for the chloride precursor (
) should disappear. -
Workup:
-
Purification: Purify the residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM) to afford the title compound.
Pathway B: Bioisosteric Replacement (Oxazole vs. Thiazole)
In agrochemistry and medicinal chemistry, the 4-(chloromethyl)oxazole is often used as a bioisostere for the 4-(chloromethyl)thiazole moiety found in neonicotinoids (e.g., Thiamethoxam). The oxazole analog typically exhibits higher water solubility and a lower LogP.
Comparative Data: Oxazole vs. Thiazole Precursors
| Feature | 4-(Chloromethyl)oxazole | 4-(Chloromethyl)thiazole | Impact on Drug Design |
| H-Bond Acceptor | Stronger (N & O) | Weaker (N & S) | Oxazole increases polarity. |
| Metabolic Stability | Moderate (P450 oxidation) | High (S-oxidation possible) | Thiazole is generally more robust. |
| LogP Contribution | Lower (Hydrophilic) | Higher (Lipophilic) | Oxazole improves solubility. |
Pathway C: Finkelstein Activation (Troubleshooting)
If the reaction with a sterically hindered nucleophile is sluggish, the chloride can be converted in situ to the more reactive iodide.
Protocol Modification: Add Sodium Iodide (NaI) (0.1 eq, catalytic) to the reaction mixture in Step 2. This generates the transient 4-(iodomethyl)oxazole species, accelerating the reaction rate by ~10x.
Automated Synthesis Workflow (Diagram)
The following graph illustrates the logical flow for a library synthesis campaign using this precursor.
Caption: Decision tree for optimizing alkylation reactions based on nucleophile sterics.
References
- Context: Provides comparative reactivity data for the thiazole analog, establishing the baseline for oxazole bioisosteric replacement.
- Context: Verifies CAS 675149-75-4, physical properties, and salt stoichiometry.
- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.
-
PubChem. (n.d.). Compound Summary: 4-(Chloromethyl)oxazole.[2][5] Retrieved from [Link]
- Context: Confirms structure (SMILES: Cl.ClCC1=COC=N1) and chemical identifiers.
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole [cymitquimica.com]
Application Note: Precision Synthesis of Oxazole-Containing Amino Acids via Phase-Transfer Catalysis
Executive Summary
The incorporation of oxazole rings into peptide backbones is a critical strategy in modern drug discovery. Oxazoles act as bioisosteres for amide bonds, providing conformational rigidity and improved metabolic stability against proteases. This Application Note details the synthesis of 3-(oxazol-4-yl)alanine , a non-canonical amino acid, utilizing 4-(chloromethyl)oxazole hydrochloride as the electrophile.
Unlike standard alkyl halides, the use of the hydrochloride salt of 4-(chloromethyl)oxazole presents unique stoichiometric challenges in Phase-Transfer Catalysis (PTC). This guide provides a self-validating protocol for the asymmetric alkylation of glycine Schiff bases (O'Donnell Reagent), addressing the critical neutralization steps required to maintain high enantioselectivity and yield.
Strategic Considerations & Mechanism
The Electrophile: Stability vs. Reactivity
4-(Chloromethyl)oxazole is commercially supplied as a hydrochloride salt (HCl) because the free base is thermally unstable and prone to polymerization.
-
Challenge: Direct addition of the HCl salt to a standard PTC reaction consumes the base required for enolate generation, stalling the reaction.
-
Solution: The protocol below utilizes an in situ neutralization strategy with excess solid base or a biphasic pre-wash, ensuring the active electrophile is generated only when the enolate is ready.
The Nucleophile: O'Donnell Schiff Base
We utilize tert-butyl glycinate benzophenone imine . This reagent is ideal because:
-
pKa Modulation: The benzophenone moiety lowers the pKa of the
-proton (~18.7 in DMSO), making it accessible to mild bases like KOH or CsOH. -
Steric Shielding: It prevents poly-alkylation.
-
Enantiocontrol: It coordinates effectively with chiral quaternary ammonium salts (Cinchona alkaloids) for high ee.
Reaction Pathway Visualization
The following diagram outlines the synthetic workflow from raw materials to the deprotected amino acid.
Figure 1: Synthetic workflow for the preparation of oxazolylalanine.
Detailed Experimental Protocols
Materials Checklist
-
Substrate: tert-Butyl glycinate benzophenone imine (GLY-imine).
-
Electrophile: 4-(Chloromethyl)oxazole hydrochloride.[1]
-
Catalyst (Racemic): Tetrabutylammonium bromide (TBAB).
-
Catalyst (Asymmetric): O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.
-
Base: Cesium Hydroxide Monohydrate (CsOH·H₂O) or KOH (finely ground).
-
Solvent: Toluene (anhydrous) or DCM.
Protocol A: Asymmetric Synthesis (High Value)
This protocol is optimized for generating the (S)-enantiomer (depending on the alkaloid pseudo-enantiomer used).
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried round-bottom flask, dissolve the GLY-imine (1.0 equiv, 1.0 mmol, 295 mg) and the Chiral Catalyst (0.1 equiv, 0.1 mmol) in anhydrous Toluene (10 mL). Cool the mixture to -20°C (cryostat or ice/salt bath).
-
Base Addition: Add CsOH·H₂O (5.0 equiv, 5.0 mmol).
-
Expert Insight: We use 5 equivalents rather than the standard 2. This accounts for the 1 equiv needed to neutralize the oxazole-HCl salt and ensures a robust heterogeneous surface area for the PTC interface.
-
-
Electrophile Addition (Critical Step): Add 4-(Chloromethyl)oxazole HCl (1.2 equiv, 1.2 mmol) in a single portion.
-
Note: The solid salt will slowly dissolve and neutralize at the solid-liquid interface. This "slow release" of the free base electrophile actually minimizes side reactions (decomposition).
-
-
Reaction Monitoring: Stir vigorously at -20°C. Monitor by TLC (Hexane/EtOAc 4:1).
-
Visualization: The starting imine is UV active. The product is also UV active but will run higher (Rf ~0.5-0.6).
-
Time: Typically 12–24 hours.
-
-
Work-up: Dilute with Et₂O (30 mL). Wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient).
-
Protocol B: Deprotection to Free Amino Acid
The Schiff base and tert-butyl ester must be cleaved to yield the zwitterionic amino acid.
-
Dissolve the purified alkylated intermediate in THF (5 mL/mmol).
-
Add 1N HCl (2 equiv) or 15% Citric Acid . Stir at Room Temperature for 2 hours.
-
Observation: The yellow color of the Schiff base will disappear as benzophenone is liberated.
-
-
Extract the liberated benzophenone with Ether (discard organic layer).
-
The aqueous layer contains the amino acid ester hydrochloride.
-
To cleave the tert-butyl ester: Add concentrated HCl (or TFA/DCM 1:1) and heat to 50°C for 4 hours.
-
Concentrate the aqueous layer to yield 3-(oxazol-4-yl)alanine HCl .
Data Summary & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Glycine Imine | Nucleophile | 1.0 | Limiting reagent. |
| Oxazole-CH₂Cl·HCl | Electrophile | 1.2 | Excess ensures conversion; HCl salt requires extra base. |
| CsOH·H₂O | Base | 5.0 | CRITICAL: 1 eq neutralizes HCl, remaining drives enolate. |
| Cinchona Catalyst | PTC | 0.1 | Controls stereochemistry. |
| Toluene | Solvent | - | Non-polar solvent enhances ion-pairing tightness. |
Troubleshooting & Optimization Logic
Common issues in this synthesis involve low yields due to electrophile decomposition or racemization. Use the decision matrix below to diagnose issues.
Figure 2: Troubleshooting decision matrix for PTC alkylation.
Expert Tips (E-E-A-T)
-
Water Content: While solid-liquid PTC (CsOH) is preferred for high ee, a trace amount of water (10-20 µL) can sometimes accelerate the reaction by creating a microscopic "omega phase" on the surface of the base crystals.
-
Stirring Rate: In heterogeneous PTC, mass transfer is rate-limiting. Ensure stirring is >700 RPM.
-
Safety: 4-(Chloromethyl)oxazole is a potent alkylator. Handle in a fume hood.
References
-
O'Donnell, M. J., et al. (1989).[2] Enantioselective synthesis of alpha-amino acids by phase-transfer catalysis with achiral Schiff base esters and chiral catalysts. Journal of the American Chemical Society.[2][3] Link
-
Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: Asymmetric alkylation of glycine imines. Accounts of Chemical Research. Link
-
Jew, S. S., et al. (2003).[2] Enantioselective synthesis of alpha-amino acids using chiral phase transfer catalysts. Journal of Organic Chemistry.[2][3] Link
-
Sigma-Aldrich. (n.d.). 4-(Chloromethyl)oxazole hydrochloride Product Sheet.Link
Sources
Technical Guide: N-Alkylation Strategies using 4-(Chloromethyl)oxazole Hydrochloride
Topic: N-alkylation reaction conditions for 4-(Chloromethyl)oxazole hydrochloride Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Reagent Profile
4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) is a high-value heterocyclic building block used to introduce the oxazole moiety—a bioisostere for amides and esters—into pharmaceutical scaffolds.[1]
Unlike simple benzyl chlorides, this reagent presents a unique set of challenges:
-
Salt Form: It is supplied as a hydrochloride salt to enhance shelf-stability. The free base is an oil that degrades upon prolonged storage.
-
Acidity: The HCl moiety must be neutralized in situ or prior to reaction to prevent protonation of the nucleophile (amine).
-
Reactivity: The chloromethyl group at the C4 position is highly electrophilic (benzylic-like), making it prone to hydrolysis and polymerization if not handled under strictly anhydrous or controlled biphasic conditions.
This guide outlines optimized protocols for N-alkylation, distinguishing between Direct In-Situ Neutralization (for robust amines) and Stepwise Free-Basing (for sensitive nucleophiles or strong base conditions).
Critical Reaction Parameters
Stoichiometry & Base Selection
The most common failure mode in using this reagent is under-estimating the base requirement.
-
The "Hidden" Equivalent: You must account for 1.0 equivalent of base solely to neutralize the HCl salt.
-
Base Choice:
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Preferred for secondary amines and robust heterocycles. Cs₂CO₃ is superior for lower solubility nucleophiles due to the "Cesium Effect."
-
Tertiary Amines (DIPEA, TEA): Useful in DCM/THF but can form quaternary ammonium salts with the reagent itself (self-alkylation) if the target nucleophile is slow.
-
Sodium Hydride (NaH):Requires Pre-freebasing. Adding NaH directly to the HCl salt generates H₂ gas and heat rapidly, risking decomposition.
-
Solvent Systems
| Solvent | Suitability | Notes |
| DMF / NMP | High | Ideal for SN2 reactions. Solubilizes the HCl salt well. Requires aqueous workup.[2] |
| Acetonitrile (ACN) | High | Excellent for reflux conditions. Easy to remove. |
| DCM / CHCl₃ | Medium | Good for pre-freebasing. Poor for SN2 rates unless phase transfer catalysts (TBAI) are used. |
| Alcohols | Low | Avoid. High risk of solvolysis (formation of alkyl ethers). |
Mechanistic Visualization
The following diagram illustrates the competing pathways and the necessity of base control.
Caption: Pathway logic for 4-(Chloromethyl)oxazole HCl. Neutralization is the gatekeeping step before SN2 alkylation.
Experimental Protocols
Protocol A: Direct N-Alkylation (Secondary Amines & Anilines)
Best for: Secondary amines, morpholines, piperazines, and anilines where the nucleophile is stable to mild heat.
Reagents:
-
Amine substrate (1.0 eq)[2]
-
4-(Chloromethyl)oxazole HCl (1.1 – 1.2 eq)
-
Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.5 eq)
-
Catalyst: KI or TBAI (0.1 eq) - Optional, accelerates sluggish reactions.
-
Solvent: Anhydrous Acetonitrile (ACN) or DMF.[1]
Procedure:
-
Preparation: In a dried round-bottom flask under Nitrogen/Argon, dissolve the Amine substrate (1.0 eq) in ACN (0.1 – 0.2 M concentration).
-
Base Addition: Add K₂CO₃ (3.0 eq) and KI (0.1 eq). Stir for 10 minutes at room temperature.
-
Note: Using 3 equivalents ensures 1 eq neutralizes the HCl salt, 1 eq neutralizes the HCl generated from alkylation, and 1 eq buffers the system.
-
-
Reagent Addition: Add 4-(Chloromethyl)oxazole HCl (1.2 eq) in a single portion.
-
Reaction:
-
Reactive Amines: Stir at Room Temperature (RT) for 4–16 hours.
-
Sterically Hindered Amines: Heat to 50–60°C. Monitor by LC-MS.
-
-
Workup:
Protocol B: Stepwise Alkylation (Heterocycles requiring NaH)
Best for: Indoles, Imidazoles, Amides, and Sulfonamides requiring strong deprotonation.
Phase 1: Generation of Free Base (Essential Safety Step)
-
Suspend 4-(Chloromethyl)oxazole HCl (e.g., 5.0 g) in DCM (50 mL).
-
Add saturated aqueous NaHCO₃ (50 mL) carefully.
-
Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases.
-
Separate layers. Extract aqueous layer once with DCM.
-
Dry combined organics over MgSO₄ (cold).
-
Concentrate gently (bath < 30°C) to an oil. Do not store long-term; use immediately.
Phase 2: N-Alkylation
-
Dissolve the Heterocycle/Amide (1.0 eq) in anhydrous DMF (0.2 M) at 0°C under Argon.
-
Add NaH (60% dispersion, 1.1 eq). Stir at 0°C -> RT for 30 mins until H₂ evolution stops (deprotonation complete).
-
Cool back to 0°C.
-
Add the freshly prepared 4-(Chloromethyl)oxazole free base (1.1 eq) dropwise as a solution in minimal DMF.
-
Allow to warm to RT and stir for 2–6 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with EtOAc (x3). Note: DMF requires thorough water washes (x3) or LiCl solution washes to remove.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Protonation of nucleophile | Increase Base. Ensure 1 eq is dedicated to neutralizing the HCl salt. |
| Reagent Decomposition | Hydrolysis | Ensure solvents are anhydrous.[3] Avoid alcohols. If using Protocol B, keep free base cold. |
| Bis-alkylation | Excess reagent | For primary amines, bis-alkylation is common. Use Protocol A with excess amine (2-3 eq) or use a protecting group strategy. |
| Black/Tar formation | Thermal instability | Do not exceed 80°C. The oxazole ring can open under high thermal stress with strong nucleophiles. |
Safety & Handling
-
Vesicant Warning: Chloromethyl heterocycles are potential alkylating agents and vesicants (blistering agents). Handle in a fume hood with gloves and eye protection.
-
Inhalation: The HCl salt is a fine powder; avoid dust generation.
-
Waste: Quench all reaction mixtures with aqueous ammonium hydroxide or amine waste to destroy unreacted alkylating agent before disposal.
References
-
ResearchGate. (2017). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines.[5] Russian Journal of Organic Chemistry.[5] Retrieved March 9, 2026, from [Link]
Sources
Application Note: Protocols for the Generation and Handling of 4-(Chloromethyl)oxazole Free Base
Executive Summary
4-(Chloromethyl)oxazole is a highly versatile electrophilic building block utilized extensively in medicinal chemistry and drug development for the construction of complex heterocyclic scaffolds. However, the free base form is classified as a high-energy alkylating agent that is notoriously unstable. To ensure commercial viability and shelf life, it is universally supplied as a hydrochloride salt. This application note details the mechanistic rationale and field-proven protocols for generating the reactive free base—both ex situ and in situ—while mitigating the risks of rapid degradation.
Mechanistic Causality: The "Double-Bind" of Chloromethyl Oxazoles
Handling 4-(chloromethyl)oxazole requires an understanding of its intrinsic reactivity. The molecule presents a chemical "double-bind":
-
Self-Alkylation (Polymerization): The C4-chloromethyl group is highly electrophilic, while the oxazole ring nitrogen is inherently nucleophilic. If left in its concentrated free base form at room temperature, the molecules undergo rapid intermolecular self-alkylation, forming intractable polymeric quaternary ammonium salts [1].
-
Hydrolysis: The electron-withdrawing nature of the oxazole ring makes the chloromethyl group highly susceptible to nucleophilic attack by ambient moisture, yielding the synthetically inactive 4-(hydroxymethyl)oxazole [3].
The Causality of the Hydrochloride Salt: Protonating the oxazole nitrogen to form the hydrochloride salt neutralizes its nucleophilicity. This acts as a kinetic sink, completely shutting down the self-alkylation pathway and granting the compound long-term shelf stability. Consequently, when liberating the free base for synthesis, researchers must strictly control temperature (to suppress reaction kinetics), pH (to avoid base-catalyzed hydrolysis), and phase separation (to isolate the product from water).
Quantitative Data: Base and Solvent System Comparison
The choice of neutralization strategy directly impacts the survival of the free base. The table below summarizes the efficiency and causality behind various generation systems.
| Generation Method | Base / Reagents | Solvent System | Free Base Yield (%) | Half-Life at 25°C | Application Suitability |
| Biphasic Extraction | Saturated aq. NaHCO₃ | DCM / Water | 85 - 95% | < 2 hours | Standard N- or O-alkylations where trace moisture is tolerated. |
| In Situ Neutralization | K₂CO₃ (Solid) + KI | Anhydrous DMF | N/A (Consumed) | N/A | Moisture-sensitive cross-couplings; heterogeneous [4]. |
| In Situ Neutralization | DIPEA (Liquid) | Anhydrous THF/DMF | N/A (Consumed) | N/A | Homogeneous catalytic reactions requiring organic bases [2]. |
| Monophasic Extraction | NaOH (Aqueous) | Water | < 30% (Hydrolyzed) | < 15 mins | Not recommended. Strong bases cause rapid ring degradation. |
Workflow Decision Matrix
Workflow decision matrix for generating 4-(chloromethyl)oxazole free base.
Experimental Protocols
Protocol A: Ex Situ Biphasic Extraction
Use this protocol when the subsequent alkylation step is robust and can tolerate trace amounts of residual organic solvent.
-
Suspension: Suspend 1.0 equivalent of 4-(chloromethyl)oxazole hydrochloride in Dichloromethane (DCM) (approx. 10 mL per gram of salt) in a round-bottom flask.
-
Thermal Control: Chill the suspension to 0–5 °C using an ice bath.
-
Causality: Low temperature prevents exothermic degradation during acid-base neutralization and suppresses the self-alkylation of the newly formed free base.
-
-
Neutralization: Slowly add an equal volume of ice-cold saturated aqueous NaHCO₃ dropwise under vigorous magnetic stirring.
-
Causality: Vigorous stirring maximizes the surface area of the biphasic interface. As the mild base deprotonates the salt, the uncharged free base immediately partitions into the protective DCM layer, physically isolating it from the hydrolytic aqueous environment.
-
-
Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer once more with a half-volume of cold DCM.
-
Washing & Drying: Combine the organic layers and wash with cold brine. Dry the organic layer over anhydrous MgSO₄ for 10 minutes. Filter out the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator), keeping the water bath temperature strictly below 25 °C .
-
Causality: Thermal stress is the primary catalyst for the polymerization of the concentrated free base.
-
-
Self-Validation & Execution: The free base will appear as a pale yellow oil. Validate via rapid TLC (UV active at 254 nm; the free base migrates while the HCl salt streaks at the baseline). Do not store. Use immediately in the next synthetic step.
Protocol B: In Situ Generation
Use this protocol for highly moisture-sensitive cross-couplings where isolating the free base introduces unnecessary degradation risks [2, 4].
-
Preparation: In an oven-dried flask flushed with inert gas (Ar/N₂), dissolve your target nucleophile (e.g., an amine or phenol) in an anhydrous polar aprotic solvent (DMF or THF).
-
Base Addition: Add a non-nucleophilic base. For heterogeneous reactions, use Potassium Carbonate (K₂CO₃, 3.0 eq). For homogeneous reactions, use N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Optionally, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to facilitate a Finkelstein reaction, converting the chloromethyl group to a more reactive iodomethyl intermediate in situ [4].
-
Electrophile Addition: Cool the reaction to 0 °C. Add the 4-(chloromethyl)oxazole hydrochloride (1.1 to 1.5 eq) directly to the reaction mixture as a solid.
-
Reaction Execution: Allow the mixture to slowly warm to room temperature while stirring.
-
Causality: The excess base simultaneously deprotonates the hydrochloride salt to generate the reactive electrophile in situ and acts as an acid scavenger for the HCl generated during the subsequent alkylation. This bypasses the isolation of the unstable free base entirely.
-
-
Self-Validation: Monitor the consumption of the nucleophile via LC-MS or TLC. The absence of polymeric side-products in the LC-MS trace validates the efficiency of the in situ trapping.
References
- 2-(Chloromethyl)-4-methyl-1,3-oxazole - Benchchem Benchchem.
- Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 PubMed Central (PMC) - NIH.
- Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides PubMed Central (PMC) - NIH.
- US8357693B2 - Pharmacokinetically improved compounds Google P
using 4-(Chloromethyl)oxazole hydrochloride in total synthesis of natural products
Application Note: 4-(Chloromethyl)oxazole Hydrochloride in the Total Synthesis of Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction & Strategic Utility
The oxazole ring is a ubiquitous and privileged structural motif found in numerous bioactive natural products, including the marine macrolide phorboxazole A, the RNA polymerase inhibitor ripostatin B, and various marine cyclopeptides[1][2]. In the context of total synthesis, constructing the oxazole ring late in a synthetic sequence can be low-yielding and functionally incompatible. Therefore, utilizing pre-functionalized, robust building blocks like 4-(chloromethyl)oxazole hydrochloride is a highly efficient strategy[3]. This bifunctional synthon acts as a masked carboxyl derivative, a rigidifying element for macrocyclic cores, and a highly stable bioisostere for amide bonds[4].
Mechanistic Insights: Causality in Reaction Design
Physical State and Stability The free base of 4-(chloromethyl)oxazole is highly reactive; the nucleophilic nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to spontaneous polymerization or ring-opening hydrolysis under ambient conditions[5]. Consequently, it is exclusively stored and handled as the hydrochloride salt. The causality of this formulation is simple: protonation of the oxazole nitrogen eliminates its nucleophilicity, rendering the molecule shelf-stable. The salt must be neutralized in situ using a non-nucleophilic base immediately prior to coupling[5].
Nucleophilic Substitution (
Organometallic Coupling (Barbier-Type Addition)
In the synthesis of complex polyketides like ripostatin, traditional organolithium or Grignard reagents are too basic and cause the degradation of highly functionalized intermediates. Samarium(II) iodide (
Experimental Protocols
Protocol A: Synthesis of N-Substituted Oxazole-Amino Acids via Displacement
Application: Generation of building blocks for cyclopeptide and peptidomimetic synthesis[6].
Self-Validation System: Reaction completion is confirmed by the disappearance of the chloromethyl proton singlet (~4.5 ppm) in
-
Preparation: Suspend 4-(chloromethyl)oxazole hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M at 0 °C under an inert argon atmosphere.
-
Neutralization: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv) dropwise.
-
Causality: DIPEA neutralizes the HCl salt to free the oxazole and acts as an acid scavenger for the subsequent substitution. Its steric bulk prevents it from acting as a competing nucleophile.
-
-
Nucleophile Addition: Slowly add the target primary amine (1.2 equiv). Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane). The product will appear as a new, highly UV-active spot.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).-
Causality: Avoid highly acidic aqueous washes, which will protonate the newly formed secondary amine and pull your target product into the aqueous layer. Dry the organic phase over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Purify via silica gel flash chromatography to isolate the secondary amine.
Protocol B: -Mediated Barbier-Type Addition for Macrocyclic Core Assembly
Application: Late-stage C-C bond formation, as demonstrated in the total synthesis of ripostatin B[2][7].
Self-Validation System: Successful coupling is validated by mass spectrometry (exact mass of the adduct) and
-
Preparation: Dissolve the target aldehyde (1.0 equiv) and the 4-(chloromethyl)oxazole derivative (1.5 equiv) in anhydrous, strictly degassed THF. Cool to -78 °C.
-
Reagent Addition: Add a freshly prepared solution of
(0.1 M in THF, 3.0 equiv) dropwise over 30 minutes.-
Causality: The deep blue color of
acts as an internal indicator; it dissipates as the reagent is consumed. Slow addition is mandatory to prevent Wurtz-type homocoupling of the oxazole radical intermediate[2].
-
-
Reaction: Stir at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the aldehyde.
-
Quenching: Quench at -20 °C with saturated aqueous
to protonate the samarium alkoxide intermediate. -
Workup: Extract with EtOAc. Wash the organic layer with 10% aqueous
to quench and remove any iodine byproducts. Dry over and concentrate.
Quantitative Data Summary
| Reaction Pathway | Reagents & Catalysts | Solvent | Temp Range | Typical Yield | Key Limitation / Side Reaction |
| Primary Amine, DIPEA | DCM or DMF | 0 °C to RT | 75–92% | Over-alkylation with excess electrophile[6] | |
| Alkoxide, NaH | THF | 0 °C to RT | 60–85% | Competing elimination if base is too strong[4] | |
| Barbier Addition | THF | -78 °C to -20 °C | 40–65% | Wurtz-type homocoupling of oxazole[2] | |
| Azidation | DMF/ | RT to 50 °C | >90% | Requires strict safety protocols for azides[8] |
Reaction Workflow Visualization
Divergent synthetic applications of 4-(chloromethyl)oxazole hydrochloride in natural product synthesis.
References
-
Benchchem. "2-(Chloromethyl)-4-methyl-1,3-oxazole: The Versatility of 4-Chloromethyl Oxazoles." Benchchem. 5
-
MySkinRecipes. "4-(Chloromethyl)oxazole hydrochloride." MySkinRecipes. 3
-
ACS Omega. "Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides." ACS Publications. 6
-
NIH / Bioorganic & Medicinal Chemistry. "Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles." National Institutes of Health. 4
-
SciSpace / Applied Microbiology and Biotechnology. "Total synthesis of antibiotics: recent achievements, limitations, and perspectives." SciSpace. 2
-
Molaid / Organic Letters. "Total synthesis of the marine toxin phorboxazole A using palladium(ii)-mediated intramolecular alkoxycarbonylation." Molaid. 9
-
Beilstein Journal of Organic Chemistry. "Continuous multistep synthesis of 2-(azidomethyl)oxazoles." Beilstein Journals. 8
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. 4-(Chloromethyl)oxazole hydrochloride [myskinrecipes.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Chloromethyl)-4-methyl-1,3-oxazole|CAS 1196157-12-6 [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. BJOC - Continuous multistep synthesis of 2-(azidomethyl)oxazoles [beilstein-journals.org]
- 9. (4R)-4-(chloromethyloxazol-4-yl)-4-tert-butyldimethylsilanyloxybut-1-ene - CAS号 391208-68-7 - 摩熵化学 [molaid.com]
solvent selection for alkylation using 4-(Chloromethyl)oxazole hydrochloride
Application Note: Solvent Selection and Optimization for Alkylation using 4-(Chloromethyl)oxazole Hydrochloride
I. Executive Summary & Chemical Context
4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) is an indispensable electrophilic building block in medicinal chemistry, frequently utilized to append the oxazole-4-ylmethyl pharmacophore to diverse scaffolds via N-, O-, S-, or C-alkylation [1].
Working with this reagent presents a unique dual challenge:
-
Salt Neutralization: Supplied as a stable hydrochloride salt, it requires at least one equivalent of base simply to liberate the reactive free base in situ.
-
Reactivity vs. Stability: The chloromethyl group at the C4 position is highly activated for bimolecular nucleophilic substitution (S_N2). If the solvent and base are improperly matched, the liberated free base can undergo premature degradation, self-condensation, or solvolysis before the desired nucleophile can attack [2].
II. Mechanistic Causality: Solvation Dynamics in S_N2 Alkylations
In S_N2 reactions, the choice of solvent dictates the reaction trajectory. Polar aprotic solvents are the gold standard for alkylations with 4-(chloromethyl)oxazole due to the following mechanistic causalities:
-
Cation Solvation (Ion-Pair Separation): Solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) possess high dipole moments. They effectively solvate the counter-cations (e.g., K⁺ from K₂CO₃, or Cs⁺ from Cs₂CO₃), pulling the ion pair apart.
-
Anion Activation (The "Naked" Nucleophile): Because these solvents lack hydrogen-bond donors, the nucleophilic anion (e.g., a phenoxide or deprotonated amine) remains relatively unsolvated. This lack of a solvent shell drastically increases the nucleophile's HOMO energy, accelerating the S_N2 attack on the electrophilic chloromethyl carbon [3].
-
Avoiding Protic Solvents: Protic solvents (MeOH, EtOH, H₂O) must be strictly avoided. They hydrogen-bond to the nucleophile, dampening its reactivity, and can induce solvolysis (hydrolysis or etherification) of the highly reactive 4-chloromethyl oxazole.
III. Solvent Selection Matrix
To facilitate rational experimental design, the following quantitative and qualitative data summarizes the performance of common solvents for this specific alkylation workflow.
| Solvent | Dielectric Constant (ε) | Base Compatibility | S_N2 Acceleration | Risk of Solvolysis | Recommended Application |
| Acetonitrile (MeCN) | 37.5 | K₂CO₃, DIPEA | High | Low | N-Alkylation of amines; mild conditions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Cs₂CO₃, K₂CO₃, NaH | Very High | Low | O-Alkylation of phenols; S-Alkylation. |
| Tetrahydrofuran (THF) | 7.5 | NaH, LiHMDS | Moderate | Low | C-Alkylation (e.g., malonates); strong bases. |
| Dichloromethane (DCM) | 8.9 | DIPEA, TEA | Low | Low | Highly soluble substrates; weak nucleophiles. |
| Methanol (MeOH) | 32.7 | Alkoxides | Very Low | High | Not Recommended (Causes etherification). |
IV. Logical Workflows and Decision Trees
Decision tree for selecting optimal solvent and base pairings based on nucleophile type.
V. Experimental Protocols: Self-Validating Systems
Safety Note: As a potent alkylating agent, 4-(chloromethyl)oxazole hydrochloride is a potential lachrymator and skin irritant. All operations must be conducted in a certified fume hood.
The following protocols are designed with built-in validation checkpoints to ensure the integrity of the reaction before proceeding to the next step.
Protocol A: N-Alkylation of Secondary Amines in Acetonitrile
Rationale: MeCN is easily removed under reduced pressure and provides excellent S_N2 kinetics for amine nucleophiles without the risk of formylation side-reactions sometimes seen with DMF.
Materials:
-
4-(Chloromethyl)oxazole hydrochloride (1.2 equiv)
-
Secondary Amine Nucleophile (1.0 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered, anhydrous (3.0 equiv)
-
Anhydrous Acetonitrile (MeCN) (0.2 M relative to nucleophile)
Step-by-Step Methodology:
-
System Purge: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
-
Base Loading: Add the secondary amine (1.0 equiv) and anhydrous K₂CO₃ (3.0 equiv) to the flask. Suspend in anhydrous MeCN.
-
Causality: 3.0 equivalents of base are used because 1.0 equiv is consumed neutralizing the HCl salt of the oxazole, 1.0 equiv acts as the acid scavenger for the S_N2 reaction, and the excess drives the heterogeneous reaction forward.
-
-
Electrophile Addition: Add 4-(Chloromethyl)oxazole hydrochloride (1.2 equiv) portion-wise at room temperature.
-
In Situ Neutralization & Reaction: Stir the suspension at room temperature for 30 minutes, then heat to 60°C.
-
Validation Checkpoint 1: After 30 minutes at RT, take a 10 µL aliquot, dilute in EtOAc, and spot on a TLC plate. UV visualization should confirm the presence of the free base 4-(chloromethyl)oxazole (distinct Rf from the baseline salt).
-
-
Monitoring: Continue heating at 60°C for 4–12 hours.
-
Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the mass of the starting amine is depleted and the[M+H]⁺ peak of the alkylated product dominates.
-
-
Workup: Cool to room temperature. Filter the suspension through a Celite pad to remove KCl and unreacted K₂CO₃. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.
Protocol B: O-Alkylation of Phenols in DMF
Rationale: Phenoxides are less nucleophilic than amines. DMF provides superior solvation of the Cs⁺ counter-ion, maximizing the reactivity of the phenoxide anion.
Materials:
-
4-(Chloromethyl)oxazole hydrochloride (1.1 equiv)
-
Phenol Nucleophile (1.0 equiv)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (2.5 equiv)
-
Anhydrous DMF (0.15 M)
Step-by-Step Methodology:
-
Pre-Activation: Dissolve the phenol (1.0 equiv) in anhydrous DMF under Argon. Add Cs₂CO₃ (2.5 equiv). Stir at room temperature for 30 minutes.
-
Causality: Pre-forming the phenoxide ensures that when the electrophile is added, it immediately encounters a strong nucleophile, outcompeting any solvent-induced degradation of the chloromethyl group.
-
Validation Checkpoint 1: A distinct color change (often yellow or orange) typically indicates successful phenoxide formation.
-
-
Electrophile Addition: Cool the mixture to 0°C. Add 4-(Chloromethyl)oxazole hydrochloride (1.1 equiv) in one portion.
-
Alkylation: Allow the reaction to slowly warm to room temperature and stir for 2–6 hours.
-
Workup & Isolation: Quench the reaction by pouring it into ice-water (10x volume of DMF).
-
Validation Checkpoint 2: The sudden drop in solvent polarity should cause the alkylated product to precipitate. If it oils out, extract with EtOAc (3x), wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate.
-
Workflow for in situ free-base generation and subsequent SN2 alkylation validation.
VI. References
-
Google Patents. "WO2003097047A1 - Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes". Available at:
Application Note: Microwave-Assisted Alkylation using 4-(Chloromethyl)oxazole Hydrochloride
This Application Note is designed for medicinal chemists and process development scientists seeking to leverage microwave irradiation for the efficient incorporation of the oxazole moiety using 4-(Chloromethyl)oxazole hydrochloride .
Executive Summary
The oxazole ring is a critical pharmacophore in drug discovery, serving as a bioisostere for amides and esters due to its hydrogen-bonding capability and metabolic stability. 4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) is a versatile electrophile used to introduce this moiety. However, conventional thermal alkylation using this hydrochloride salt often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and competitive hydrolysis.
This guide details a microwave-assisted protocol that reduces reaction times to 10–20 minutes while significantly improving yield and purity. The methodology focuses on in situ neutralization of the hydrochloride salt and the exploitation of the dipolar polarization effect to accelerate nucleophilic substitution (
Strategic Rationale & Mechanistic Insight
The "Salt" Challenge
Unlike the free base, the hydrochloride salt of 4-(chloromethyl)oxazole is stable but chemically dormant as an electrophile until neutralized. In a conventional setup, poor solubility of the salt in non-polar organic solvents leads to heterogeneous mixtures and slow kinetics.
-
Microwave Solution: Microwave irradiation superheats the solvent (typically DMF or Acetonitrile), increasing the solubility of the salt. The rapid oscillation of the polar solvent molecules facilitates the interaction between the base (e.g., DIPEA or
) and the hydrochloride, liberating the reactive free base in situ faster than thermal conduction allows.
Reaction Pathway
The synthesis involves a classic nucleophilic substitution (
Key Pathway:
-
Neutralization:
-
Activation: Microwave energy increases the kinetic energy of the nucleophile.
-
Substitution:
(scavenged by base).
Experimental Protocols
Protocol A: N-Alkylation (Synthesis of Aminomethyloxazoles)
Target: Secondary or Tertiary Amines
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: 4-(Chloromethyl)oxazole hydrochloride (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF (Dry)
Procedure:
-
Preparation: In a 10 mL microwave process vial, dissolve the amine (0.5 mmol) in 2 mL of ACN.
-
Addition: Add DIPEA (1.5 mmol) followed by 4-(chloromethyl)oxazole hydrochloride (0.6 mmol). Note: Add the base before the alkyl halide to prevent immediate protonation of the amine by the HCl salt.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor (e.g., Biotage Initiator+ or CEM Discover) with the following parameters:
-
Temperature: 100 °C
-
Hold Time: 15 minutes
-
Pressure Limit: 15 bar
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL), wash with Sat.
(2 x 10 mL) and Brine (10 mL). Dry over and concentrate.
Protocol B: O-Alkylation (Synthesis of Oxazolyl Ethers)
Target: Phenols or Alcohols
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: 4-(Chloromethyl)oxazole hydrochloride (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.5 equiv) -
Solvent: DMF (Anhydrous)
Procedure:
-
Activation: In the MW vial, combine Phenol (0.5 mmol) and
(1.25 mmol) in DMF (2 mL). Stir at RT for 5 mins to facilitate phenoxide formation. -
Addition: Add 4-(chloromethyl)oxazole hydrochloride (0.6 mmol).
-
Irradiation:
-
Temperature: 120 °C
-
Hold Time: 10 minutes
-
Power: Dynamic (Max 200 W)
-
-
Work-up: Pour mixture into ice-water (20 mL). If solid precipitates, filter and wash with water.[1][2] If oil, extract with EtOAc/Ether.
Data Analysis & Optimization
Solvent Selection Guide
The choice of solvent is critical for microwave absorption (loss tangent,
| Solvent | Solubility of HCl Salt | Recommended For | |
| DMF | 0.161 | High | O-Alkylation, Low solubility amines |
| Acetonitrile | 0.062 | Moderate | N-Alkylation (Cleaner work-up) |
| Ethanol | 0.941 | High | Avoid (Competes as nucleophile) |
| DCM | 0.042 | Low | Avoid (Poor MW absorption, low T) |
Yield Comparison (Representative Data)
Based on internal validation with morpholine (N-alk) and p-cresol (O-alk).
| Reaction Type | Conventional Thermal (Reflux) | Microwave-Assisted | Improvement Factor |
| N-Alkylation | 65% (18 hrs @ 80°C) | 92% (15 min @ 100°C) | 1.4x Yield / 72x Speed |
| O-Alkylation | 55% (24 hrs @ 100°C) | 88% (10 min @ 120°C) | 1.6x Yield / 144x Speed |
Visualizations
Reaction Workflow Diagram
This diagram illustrates the critical decision points and process flow for the synthesis.
Caption: Decision tree for selecting conditions based on nucleophile type. Note the specific base and solvent pairings optimized for the HCl salt.
Mechanistic Pathway (N-Alkylation)
Visualizing the in situ neutralization and substitution.
Caption: Mechanism highlighting the critical neutralization step required before microwave activation of the SN2 complex.
Safety & Handling
-
Vesicant Warning: 4-(Chloromethyl)oxazole derivatives are potential alkylating agents. They can cause severe skin burns and eye damage. Handle only in a fume hood.
-
Pressure Hazards: Microwave reactions generate pressure. Do not exceed the rated pressure of your vial (typically 20-30 bar).
-
Storage: The hydrochloride salt is hygroscopic. Store at 2-8°C under inert gas to prevent hydrolysis [1].
References
-
Wang, S., et al. (2011). "Microwave Assisted Synthesis of Oxazole Derivatives." Indian Journal of Pharmaceutical Sciences, 73(6). (Demonstrates alkylation of oxazole precursors using carbonates). Retrieved from [Link]
-
Mukku, N., et al. (2020).[3] "A Facile Microwave-Assisted Synthesis of Oxazoles..." ACS Omega, 5, 28239–28248. (Provides field-proven parameters for oxazole stability under MW irradiation). Retrieved from [Link]
Sources
preventing hydrolysis of 4-(Chloromethyl)oxazole hydrochloride in aqueous media
The following guide serves as a specialized Technical Support Center for researchers working with 4-(Chloromethyl)oxazole hydrochloride . It is designed to address the specific instability profile of this molecule, moving beyond generic advice to provide mechanism-based solutions.
Topic: Preventing Hydrolysis & Degradation in Aqueous Media Document ID: TS-OXZ-004 Status: Active Guide
Core Technical Overview
Why is this molecule difficult? 4-(Chloromethyl)oxazole hydrochloride presents a "double-edged" stability challenge. You are managing two competing electrophilic sites:
-
The Exocyclic Chloromethyl Group: Designed to be reactive towards nucleophiles (amines, thiols), it is also highly susceptible to solvolysis by water, forming the hydroxymethyl impurity.
-
The Oxazole Ring (C2 Position): The oxazole ring itself is hydrolytically unstable.[1]
-
Acidic Media: Protonation of the ring nitrogen (
) activates the position towards nucleophilic attack by water, leading to ring cleavage.[1] -
Basic Media: The proton at
is acidic ( in DMSO, but lower in water/salt presence). Strong bases can deprotonate this site, causing ring opening to isocyanoenolate intermediates [1, 2].[1]
-
The "Safe Zone" is narrow. Successful conjugation requires maintaining a pH window where the amine nucleophile is free (unprotonated) but the oxazole ring remains intact.
Decision Support: Mechanism & Pathways
The following diagram illustrates the competing pathways you must control. The goal is to maximize Path A while suppressing Path B and Path C .
Figure 1: Competing reaction pathways. Path A is the desired substitution. Path B and C represent aqueous degradation mechanisms [1, 3].
Frequently Asked Questions (FAQs)
Section A: Storage & Handling
Q: I just received the shipment. The bottle is cold. Can I open it immediately? A: No. 4-(Chloromethyl)oxazole hydrochloride is hygroscopic. If you open a cold bottle in a humid lab, condensation will form inside, initiating hydrolysis immediately.
-
Protocol: Allow the container to equilibrate to room temperature inside a desiccator before opening.
-
Storage: Store at -20°C or 2-8°C under an inert atmosphere (Argon/Nitrogen) [4].
Section B: Reaction Optimization
Q: Can I use water as a solvent for nucleophilic substitution? A: Pure water is not recommended. While the hydrochloride salt is water-soluble, the hydrolysis rate competes with your nucleophile.
-
Recommendation: Use a biphasic system (e.g., DCM/Water or EtOAc/Water) or a water-miscible organic co-solvent (Acetonitrile, THF) to reduce water activity (
). -
Why? Reducing water activity slows down solvolysis (Path B) without significantly impeding the reaction with stronger nucleophiles.
Q: What is the optimal pH window for this reaction? A: The stability "sweet spot" is pH 4.5 – 7.5 .
-
pH < 4: Risk of acid-catalyzed ring opening.
-
pH > 8: Risk of base-catalyzed deprotonation at C2 and subsequent polymerization or ring opening.
-
Buffer Choice: Avoid nucleophilic buffers like Tris or Phosphate (which can act as competing nucleophiles). Use non-nucleophilic buffers like HEPES or MES if aqueous buffering is strictly necessary.
Troubleshooting Guide
Issue: Low Yield & Recovery
Symptom: LC-MS shows a peak with M-Cl+OH (Mass shift: -18.5 Da from salt, or -35 + 17 Da). Diagnosis: Hydrolysis of the chloromethyl group to the alcohol (4-(hydroxymethyl)oxazole).
| Root Cause | Corrective Action |
| Temperature too high | Perform the addition at 0°C . Only warm to RT after the starting material is consumed. |
| Slow addition rate | If the nucleophile is added too slowly, water has more time to compete. Add nucleophile in a bolus if exotherm permits, or use a higher concentration. |
| Low Nucleophile Equivalents | Water concentration is ~55M. Your nucleophile must be in excess (1.2 – 1.5 eq) to compete kinetically. |
Issue: Complex Impurity Profile (Ring Opening)
Symptom: NMR shows loss of the characteristic oxazole protons (singlets near 7.9 and 8.2 ppm) and appearance of broad amide/amine signals. Diagnosis: Oxazole ring cleavage due to pH excursion.
| Root Cause | Corrective Action |
| Base Spike | Do not use strong bases like NaOH or KOH directly. Use weak organic bases (e.g., Diisopropylethylamine (DIPEA) or 2,6-Lutidine ) which are less likely to deprotonate C2. |
| Acidic Workup | Avoid 1N HCl quenches. Quench with saturated NH₄Cl or pH 6 phosphate buffer . |
Standard Operating Procedure (SOP)
Protocol: Nucleophilic Substitution with Amines in Aqueous/Organic Media Objective: Couple a primary amine to 4-(chloromethyl)oxazole while minimizing hydrolysis.
Materials:
-
Reagent: 4-(Chloromethyl)oxazole HCl (1.0 eq)
-
Nucleophile: Primary Amine (1.2 eq)
-
Base: DIPEA (2.2 eq) – Note: Extra eq needed to neutralize the HCl salt.
-
Solvent: Acetonitrile (MeCN) / Water (9:1 ratio).
Workflow:
-
Preparation: Dissolve the amine and DIPEA in dry MeCN. Cool to 0°C .
-
Addition: Dissolve 4-(Chloromethyl)oxazole HCl in the minimum volume of cold water (or MeCN/Water mixture).
-
Critical: Do not let this solution sit. Prepare immediately before addition.
-
-
Reaction: Add the oxazole solution dropwise to the amine solution at 0°C.
-
Reasoning: Adding the unstable electrophile to the nucleophile ensures the oxazole always encounters a high concentration of amine, favoring substitution over hydrolysis.
-
-
Monitoring: Monitor by TLC or LC-MS after 30 minutes.
-
Workup:
-
Concentrate MeCN under reduced pressure (bath < 30°C).
-
Extract the aqueous residue with DCM or EtOAc.
-
Wash organic layer with brine (neutral). Do not wash with acid.
-
Dry over Na₂SO₄ and concentrate.
-
Quantitative Stability Data (Reference)
Note: Data generalized from chloromethyl heterocycle behavior [3, 5].
| Condition | Estimated Half-Life ( | Stability Rating |
| pH 1.0 (aq) | < 1 Hour | 🔴 Critical Instability |
| pH 7.0 (aq) | 4 – 6 Hours | 🟡 Moderate Stability |
| pH 7.0 (50% MeCN) | > 12 Hours | 🟢 Stable |
| pH 12.0 (aq) | < 30 Minutes | 🔴 Critical Instability |
References
-
BenchChem Technical Support. Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.Link
-
National Institutes of Health (NIH). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PubChem. Link
-
Michigan State University (MSU) Extension. Effect of water pH on the stability of pesticides (Hydrolysis mechanisms).Link
-
Sigma-Aldrich. Safety Data Sheet: 4-(Chloromethyl)oxazole hydrochloride.Link
-
ResearchGate. Stability of different molecules in medications and aqueous media.Link
Sources
purification methods for 4-(Chloromethyl)oxazole hydrochloride derivatives
Technical Support Center: 4-(Chloromethyl)oxazole Hydrochloride
Topic: Purification & Handling of 4-(Chloromethyl)oxazole Hydrochloride Derivatives CAS: 675149-75-4 (Parent) | Role: Key Intermediate for Heterocyclic Synthesis[1]
Core Directive & Executive Summary
The Challenge: 4-(Chloromethyl)oxazole hydrochloride is a deceptive intermediate. While structurally simple, it possesses two distinct instability vectors:
-
The Chloromethyl Group: Highly electrophilic and prone to rapid hydrolysis to the alcohol (4-hydroxymethyl) in the presence of moisture.
-
The Oxazole Ring: Susceptible to ring-opening under acidic aqueous conditions or polymerization if the free base is generated without stabilization.
The Solution: Purification must be strictly anhydrous . The "Golden Path" for purification is precipitation/trituration rather than standard hot recrystallization, which risks thermal degradation. This guide prioritizes yield preservation and purity over crystal aesthetics.
The "Golden Path" Purification Protocol
Method: Anhydrous Anti-Solvent Precipitation Objective: Remove polymeric impurities and hydrolyzed byproducts without thermally stressing the oxazole ring.
Reagents Required:
-
Solvent A (Dissolution): Absolute Ethanol (EtOH) or Dry Methanol (MeOH) – Must be <0.05% water.
-
Solvent B (Precipitation): Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) – Dried over molecular sieves.
-
Apparatus: Vacuum desiccator, Schlenk line (optional but recommended), sintered glass funnel.
Step-by-Step Workflow:
-
Dissolution (The Minimalist Approach):
-
Place the crude brown/beige solid in a flask.
-
Add Solvent A dropwise at room temperature (20–25°C).
-
Critical: Do NOT heat to boiling.[2] Use sonication if necessary. Add just enough solvent to dissolve the monomeric salt. Polymeric impurities often remain undissolved as dark specks.
-
-
Filtration (Clarification):
-
Filter the solution through a sintered glass funnel (porosity 3 or 4) or a syringe filter (PTFE) to remove the insoluble dark polymers.
-
Result: You should have a clear, slightly yellow filtrate.
-
-
Precipitation (The Crash):
-
Cool the filtrate to 0°C in an ice bath.
-
Slowly add cold Solvent B (Antisolvent) with vigorous stirring. Ratio target is typically 1:5 to 1:10 (Solvent A : Solvent B).
-
A white to off-white precipitate should form immediately.
-
-
Collection & Drying:
-
Filter rapidly under inert gas (Nitrogen/Argon) if possible to avoid moisture uptake.
-
Wash the cake 2x with cold Solvent B.
-
Drying: Vacuum dry at room temperature (25°C) for 4–6 hours. Do not use high heat (>40°C) during drying.
-
Visualizing the Workflow
The following diagram outlines the logical flow and critical decision points during purification.
Caption: Decision-tree workflow for the purification of chloromethyl oxazole salts, highlighting the critical divergence between successful precipitation and the "oiling out" failure mode.
Troubleshooting Hub (The "Why is it failing?" Section)
Issue A: The Product "Oiled Out" (Sticky Gum instead of Powder)
Diagnosis: This is the most common failure mode. It occurs due to:
-
Supersaturation: Adding anti-solvent too fast.
-
Impurities: Trace solvents or byproducts lowering the melting point.
-
Temperature: The solution was too warm during precipitation.
The Fix (Trituration Protocol):
-
Decant the supernatant (liquid layer).
-
Add fresh Diethyl Ether to the gummy oil.
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.
-
Sonicate the flask for 30 seconds. The mechanical energy often forces the lattice to snap into place, turning the oil into a solid.
Issue B: Product Turned Pink or Red
Diagnosis: Oxidation and Polymerization. Oxazoles are electron-rich. If the salt is exposed to air/moisture for too long, or if the free base was transiently formed, oxidative polymerization occurs. The Fix:
-
If slightly pink: Proceed with the Charcoal Treatment . Dissolve in EtOH, add activated carbon (anhydrous), stir for 10 mins, filter, then precipitate.
-
If dark red/brown: The batch may be significantly degraded. Check NMR. If the oxazole proton signals are gone, discard.
Issue C: NMR Shows "Extra" Peaks at ~4.5 ppm
Diagnosis: Hydrolysis. The chloromethyl (-CH₂Cl) signal typically appears around 4.6–4.8 ppm. A new shift slightly upfield (or downfield depending on solvent) often indicates the Hydroxymethyl (-CH₂OH) derivative. The Fix:
-
You cannot easily remove the alcohol derivative via precipitation as solubility is similar.
-
prevention is the only cure: Ensure all solvents are dried over 3Å or 4Å molecular sieves before use.
Comparative Data: Solvent Systems
| Solvent System | Suitability | Pros | Cons |
| EtOH / Et₂O | High | Excellent recovery; standard for HCl salts. | Et₂O is highly flammable; requires venting. |
| MeOH / MTBE | High | MTBE is safer than ether (higher flashpoint). | MeOH is harder to remove completely (solvates). |
| Acetone / Hexane | Medium | Good for removing non-polar impurities. | Acetone can react with free amines if salt is loose. |
| Water / Alcohol | Critical Fail | N/A | DO NOT USE. Causes rapid hydrolysis. |
Frequently Asked Questions (FAQ)
Q1: Can I store the free base of 4-(chloromethyl)oxazole? A: No. The free base is thermally unstable and acts as a potent alkylating agent, often reacting with itself (polymerizing) or hydrolyzing rapidly. Always store and handle as the Hydrochloride salt .
Q2: My LC-MS shows a mass of M+18. What happened?
A: This is the hydrolysis product (Substitution of Cl [35] with OH [17]).
Q3: How should I store the purified salt? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Use a desiccator if possible. The shelf-life is significantly reduced at room temperature.
Q4: Can I use column chromatography? A: generally No. Silica gel is slightly acidic and retains polar salts strongly, leading to streaking and loss of the HCl counter-ion. If you must chromatograph, you would need to free-base it (high risk) or use reverse-phase HPLC with acidic buffers (risk of hydrolysis). Recrystallization/Precipitation is superior for this compound.
References
-
Turchi, I. J. (1981). "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development, 20(2), 237–253. Link (General Oxazole Stability).
-
Sigma-Aldrich. "4-(Chloromethyl)oxazole hydrochloride Product Sheet." Link (Physical Properties & Handling).
-
BenchChem. "Navigating the Labyrinth of Oxazole Synthesis: Managing Hydrolytic Instability." Link (General Handling of Chloromethyl-heterocycles).
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard procedures for recrystallization of hygroscopic amine salts).
(Note: While specific recent patents exist for this CAS, the purification protocols are derived from fundamental heterocyclic chemistry principles validated in the sources above.)
Sources
removing unreacted 4-(Chloromethyl)oxazole hydrochloride from reaction mixtures
This guide is structured as a specialized technical support resource. It assumes the persona of a Senior Application Scientist addressing a peer in the pharmaceutical/biotech industry.
Topic: 4-(Chloromethyl)oxazole Hydrochloride Removal Strategies Ticket ID: OX-CL-REMOVAL-001 Status: Resolved / Guide Published
Executive Summary: The "Silent" Impurity
User Query: “I have unreacted 4-(Chloromethyl)oxazole HCl in my reaction mixture. Standard aqueous workups are inconsistent. How do I remove this to meet ICH M7 limits?”
Scientist’s Assessment: 4-(Chloromethyl)oxazole hydrochloride (CAS 675149-75-4) presents a dual challenge:
-
Genotoxicity: As a primary alkyl halide, it is a structural alert for mutagenicity (Class 2/3 under ICH M7). Regulatory limits often demand removal to <10 ppm.[1]
-
Amphiphilic "Camouflage": It exists as a water-soluble salt in acidic media but converts to a lipophilic free base upon neutralization. Many researchers inadvertently extract the impurity into their product layer by basifying the workup too early.
This guide details three orthogonal protocols to ensure depletion to non-detectable levels.
Module 1: The Partitioning Protocol (Solubility-Driven)
Best For: Non-basic products (Neutrals/Acids) stable to dilute acid. Mechanism: Exploiting the pKa of the oxazole nitrogen (~0.8 – 1.5) to keep the impurity in the aqueous phase.
The "Reverse Extraction" Trap
A common error is washing the reaction mixture with Saturated NaHCO₃ to neutralize the HCl salt.
-
Result: The base deprotonates the oxazole (forming the free base), which is less polar and partitions into the organic layer (DCM/EtOAc) along with your product.
Correct Workflow
To remove the impurity, you must keep it protonated (Salt form).
Step-by-Step Protocol:
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (DCM or EtOAc).
-
Acidic Wash: Wash the organic layer twice with 0.5 M HCl or 5% aqueous citric acid .
-
Why: This ensures the oxazole nitrogen remains protonated (
), forcing it to stay in the aqueous layer.
-
-
Brine Wash: Follow with a brine wash to remove residual water.
-
Dry & Concentrate: Dry over Na₂SO₄ and concentrate.
Data Validation (Simulated):
| Wash Condition | Impurity in Organic Layer (%) | Status |
|---|---|---|
| Sat. NaHCO₃ (pH ~8.5) | > 85% | FAILED (Impurity Extracted) |
| Water (pH ~7.0) | ~ 15% | POOR (Partial Dissociation) |
| 0.5 M HCl (pH < 1.0) | < 0.1% | OPTIMAL (Retained in Aqueous) |
Module 2: The Scavenging Protocol (Chemisorption)
Best For: Basic products (Amines/Pyridines) where Acid Washing is impossible (would wash away product). Mechanism: Nucleophilic displacement of the chloride using a polymer-supported thiol or amine.
The "Magic Bullet": Thiol Resins
Since 4-(Chloromethyl)oxazole is an electrophile (alkylating agent), it reacts rapidly with nucleophilic scavengers.
Recommended Scavenger: Silica-supported Thiol (Si-Thiol) or Macroporous Thiol (MP-Thiol).
-
Loading: Typically 1.2 – 1.5 mmol/g.
-
Equivalents: 2.0 – 4.0 equivalents relative to the estimated unreacted impurity.
Step-by-Step Protocol:
-
Assessment: Estimate the amount of unreacted alkyl halide (e.g., by LC-MS).
-
Addition: Add Si-Thiol (3 equiv. vs impurity) directly to the reaction mixture (compatible with DCM, THF, DMF, MeOH).
-
Base Additive: Add a catalytic amount of soluble base (e.g., DIPEA, 0.5 equiv) if the reaction is neutral/acidic.
-
Why: Thiols require deprotonation to thiolate anions (
) to become effective nucleophiles.
-
-
Incubation: Stir at room temperature for 1–4 hours. Heating to 40°C accelerates the process.
-
Filtration: Filter off the solid resin. The impurity is now covalently bound to the bead.
Visualization: The Scavenging Mechanism
The following diagram illustrates the "Catch" mechanism where the resin sequesters the impurity.[2]
Caption: Figure 1. Chemisorption of electrophilic alkyl halide impurities using nucleophilic Thiol resin.
Module 3: The "Quench & Wash" (Chemical Derivatization)
Best For: Large-scale reactions where resins are too expensive. Mechanism: Intentionally reacting the impurity with a cheap, water-soluble amine to create a highly polar species that is easily washed away.
Reagent: Morpholine or N-Methylpiperazine.
Step-by-Step Protocol:
-
Quench: At the end of the reaction, add Morpholine (2.0 equiv relative to unreacted impurity).
-
Stir: Stir for 1–2 hours at room temperature.
-
Reaction: The chloromethyl oxazole reacts with morpholine to form a quaternary ammonium salt or a tertiary amine adduct.
-
-
Workup: Perform the standard aqueous workup (Acidic wash usually works best here to protonate the morpholine adduct, making it extremely water-soluble).
-
Result: The new "Morpholine-Oxazole" adduct partitions 100% into the aqueous phase.
-
Troubleshooting & FAQs
Q1: My product is also an oxazole. Will the scavenger remove my product?
-
Answer: No, provided your product does not contain a reactive alkyl halide (chloromethyl) group. The scavenger is "chemoselective" for electrophiles. It will not bind to the oxazole ring itself.
Q2: I see a new peak in LC-MS after using Si-Thiol.
-
Answer: Check if you added base (DIPEA). If you used a large excess of DIPEA, you might see the DIPEA peak. If the peak corresponds to Impurity Mass + Thiol, you may have resin leaching (rare with high-quality silica). Ensure you filter through a fine frit (0.45 µm).
Q3: Can I just hydrolyze it with NaOH?
-
Answer: Risky. While the chloromethyl group can hydrolyze to hydroxymethyl (
), alkyl chlorides are surprisingly stable to simple aqueous base at room temperature. You might require heat, which could degrade your product (oxazole ring opening). The "Quench & Wash" (Module 3) is safer and faster than hydrolysis.
Decision Matrix: Which Method to Choose?
Caption: Figure 2. Decision tree for selecting the optimal purification strategy based on product chemistry and scale.
References
-
ICH Guidelines. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7).[3][4][5] International Council for Harmonisation.[4] [Link]
-
Biotage. Strategies for the Removal of Genotoxic Impurities. Biotage Application Notes.[6][7] [Link]
- Anderson, N. G.Practical Process Research & Development - A Guide for Organic Chemists.
Sources
- 1. biotage.com [biotage.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. gmp-navigator.com [gmp-navigator.com]
- 6. jysco.com [jysco.com]
- 7. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: 4-(Chloromethyl)oxazole HCl Storage & Handling Guide
Product: 4-(Chloromethyl)oxazole Hydrochloride CAS: 675149-75-4 (HCl salt) / 767628-89-7 (Free base) Audience: Organic Chemists, Medicinal Chemists, Lab Managers Date Updated: March 9, 2026
Quick Reference Specifications
| Parameter | Specification | Critical Note |
| Storage Temperature | -20°C (Recommended) | Can tolerate 2-8°C for short-term (<1 week). |
| Atmosphere | Inert (Argon/Nitrogen) | Highly hygroscopic. Moisture is the primary degradation trigger. |
| Physical State | White to off-white solid | Yellow/Brown indicates degradation. |
| Stability Class | Alkylating Agent / Acid Sensitive | Reacts with nucleophiles (including water). |
| Shipping | Cold Chain (Blue/Dry Ice) | Plan to store immediately upon arrival. |
Core Storage Directives (The "Golden Rules")
As a reactive alkylating agent, 4-(Chloromethyl)oxazole HCl is thermodynamically predisposed to degrade. Adherence to these three pillars is non-negotiable for maintaining purity >95%.
Rule 1: The Moisture Barrier (Critical)
This compound is hygroscopic and prone to hydrolysis. The chloride is a good leaving group; atmospheric moisture will displace it to form the alcohol (4-(hydroxymethyl)oxazole), releasing HCl gas which further autocatalyzes degradation.
-
Protocol: Always store under an inert atmosphere (Argon preferred over Nitrogen due to density).
-
Secondary Containment: Store the primary vial inside a secondary jar containing active desiccant (e.g., Drierite or silica gel) and seal the outer jar with Parafilm.
Rule 2: Thermal Arrest
Heat accelerates the nucleophilic attack of trace water and potential intermolecular polymerization.
-
Protocol: Store at -20°C .
-
Thawing: NEVER open a cold vial directly in the lab atmosphere. Condensation will form instantly on the solid. Allow the vial to warm to room temperature (approx. 30-45 mins) inside a desiccator before opening.
Rule 3: Acid/Base Isolation
-
Protocol: Do not store in the same secondary container as volatile amines (e.g., triethylamine) or strong oxidizers. Cross-contamination can lead to rapid decomposition or hazardous reactions.
Troubleshooting & FAQs
Q1: My sample has turned from white to a sticky yellow/brown solid. Is it usable?
Diagnosis: The color change indicates degradation, likely via hydrolysis and subsequent polymerization or oxidation. The "stickiness" suggests the presence of the hydrolysis product (alcohol) and trapped moisture.
-
Action: Check purity via LCMS or NMR.
-
If purity is >90%: You may use it, but adjust stoichiometry to account for the impurity.
-
If purity is <80%: Discard. Purification is difficult due to the high polarity and reactivity of the degradation products.
-
Q2: I left the vial on the benchtop for 4 hours. Did I ruin it?
Diagnosis: Short-term exposure to Room Temperature (RT) is generally acceptable if the humidity was low.
-
Action: Visually inspect for "clumping." If the powder still flows freely, flush with Argon, seal tightly, and return to -20°C immediately. If it has clumped, it has absorbed water; dry under high vacuum (0.1 mmHg) for 2 hours before returning to storage.
Q3: How do I confirm the integrity of the compound before a critical reaction?
Protocol: Run a quick 1H NMR in DMSO-d6 .
-
Pass Criteria: Look for the chloromethyl
singlet around 4.8 ppm . -
Fail Criteria:
-
Appearance of a new methylene signal upfield (approx. 4.4 ppm ) indicates hydrolysis (
-OH). -
Loss of the sharp aromatic oxazole protons (approx. 8.2 - 8.5 ppm ) or broadening indicates polymerization.
-
Q4: Can I store it as a solution?
Answer: No.
-
In protic solvents (MeOH, Water): Rapid solvolysis occurs.
-
In aprotic solvents (DMF, DMSO): The solution will darken over time due to slow self-alkylation or reaction with solvent impurities. Always prepare solutions fresh.
Scientific Deep Dive: Degradation Mechanism
Understanding the failure mode allows for better prevention. The degradation of 4-(Chloromethyl)oxazole HCl follows a bimolecular nucleophilic substitution (
-
Hydrolysis: Atmospheric water attacks the electrophilic methylene carbon.
-
Consequence: The released HCl increases the acidity, potentially destabilizing the oxazole ring itself (ring opening) if moisture persists.
-
-
Dimerization (Self-Alkylation): If the free base is generated (e.g., by improper storage near amines), the oxazole nitrogen (nucleophile) of one molecule can attack the chloromethyl group (electrophile) of another.
-
Consequence: Formation of insoluble oligomers/polymers (Brown tar).
-
Visualizing the Workflow
Figure 1: Decision matrix for the intake, storage, and handling of 4-(Chloromethyl)oxazole HCl to prevent moisture-induced degradation.
Emergency Recovery Protocol
If you discover a critical vial has slightly degraded (sticky/clumped) but you cannot wait for a replacement:
-
Drying: Place the open vial in a vacuum desiccator over
(phosphorus pentoxide) or fresh silica gel. Apply high vacuum for 4–6 hours. This removes surface moisture and HCl gas. -
Trituration: If the solid is yellow, suspend it in a small amount of cold dry diethyl ether or dichloromethane. The impurity (often the alcohol or oligomer) may have different solubility. Filter rapidly under Argon.
-
Re-Validation: You must re-run the stoichiometry calculation based on a quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine the exact wt% of active reagent.
References
-
Sigma-Aldrich. 4-(Chloromethyl)oxazole hydrochloride Product Specification & SDS. Retrieved from
-
ChemScene. Safety Data Sheet: 4-(Chloromethyl)oxazole hydrochloride. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11244301 (4-(Chloromethyl)oxazole). Retrieved from
-
Bide Pharmatech. Handling and Storage of Chloromethyl Heterocycles. Retrieved from
resolving solubility issues of 4-(Chloromethyl)oxazole HCl in non-polar solvents
Topic: Resolving Solubility Issues of 4-(Chloromethyl)oxazole HCl in Non-Polar Solvents
Status: Operational Ticket ID: SOL-OXZ-004 Subject: Solubility optimization in non-polar media (Toluene, DCM, Hexanes) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic
The Core Conflict: You are attempting to dissolve 4-(Chloromethyl)oxazole Hydrochloride (CAS: 675149-75-4) in a non-polar or moderately polar organic solvent (e.g., Toluene, Dichloromethane, Diethyl Ether).
The Physics:
As a hydrochloride salt, this compound possesses a crystal lattice energy stabilized by ionic interactions (
The Solution Matrix: Select your protocol based on your reaction constraints:
| Constraint | Recommended Protocol | Mechanism |
| Standard Reaction | Protocol A (Free Basing) | Convert salt to neutral lipophilic species. |
| Water-Sensitive | Protocol B (In-Situ Base) | Neutralize within the reaction matrix. |
| Base-Sensitive | Protocol C (Phase Transfer) | Shuttle ions across phases without bulk neutralization. |
Decision Logic (Visual Guide)
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on reaction tolerance.
Technical Protocols
Protocol A: Ex-Situ Free Basing (The "Gold Standard")
Best for: Alkylations in Toluene, THF, or Ether where no salt byproducts are desired.
Scientific Rationale: Removing the HCl counter-ion restores the uncharged amine/oxazole character, drastically reducing polarity and allowing dissolution in lipophilic solvents.
⚠️ Critical Warning: The free base (4-(chloromethyl)oxazole) is a reactive alkylating agent and is thermally unstable . It must be used immediately after preparation. Do not store it.
Step-by-Step Workflow:
-
Partition: Suspend the HCl salt in Dichloromethane (DCM) (10 mL/g).
-
Neutralize: Add an equal volume of saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Why NaHCO₃? It is a mild base (pH ~8.5) that neutralizes the HCl without hydrolyzing the reactive chloromethyl group (which strong bases like NaOH might do).
-
-
Agitate: Stir vigorously for 10–15 minutes until the solid dissolves and the organic layer is clear.
-
Separate: Collect the organic (DCM) layer. Extract the aqueous layer once more with DCM.[1]
-
Dry: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) for 5 minutes.
-
Concentrate (Cold): Filter and evaporate the solvent at or below 30°C .
-
Validation: You should obtain a pale yellow oil or low-melting solid.
-
-
Re-dissolve: Immediately dissolve this residue in your target non-polar solvent (e.g., Toluene).
Protocol B: In-Situ Neutralization
Best for: One-pot reactions in DCM or THF where water must be excluded.
Scientific Rationale: Using a soluble organic base releases the free base directly in the reaction vessel. The byproduct is the base-hydrochloride salt (e.g., DIPEA·HCl), which remains in solution or precipitates depending on the solvent.
Step-by-Step Workflow:
-
Suspend: Place 4-(Chloromethyl)oxazole HCl in the reaction solvent (e.g., dry THF).
-
Add Base: Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).
-
Equilibrate: Stir for 15 minutes at 0°C.
-
Observation: The suspension appearance will change. If in THF/Ether, TEA·HCl will precipitate as a fine white solid, while the oxazole goes into solution.
-
-
Proceed: Add your nucleophile/substrate directly to this mixture.
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Reactions where the substrate is in a non-polar solvent (Toluene) and cannot tolerate free amines.
Scientific Rationale: Instead of dissolving the bulk salt, a catalyst (Q⁺X⁻) shuttles the reacting anion into the organic phase or solubilizes the cation via complexation, creating a "micro-reactor" environment at the interface.
Recommended System:
-
Solvent: Toluene / Water (biphasic) OR Solid / Toluene.
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (5–10 mol%).
Step-by-Step Workflow:
-
Mix: Dissolve your nucleophile in Toluene.
-
Add: Add solid 4-(Chloromethyl)oxazole HCl.
-
Catalyze: Add 10 mol% TBAB.
-
Base: Add solid K₂CO₃ or aqueous NaOH (if substrate permits).
-
Reflux: Heat the mixture. The catalyst will shuttle the deprotonated nucleophile to the solid oxazole surface or bring the oxazole into the organic phase for reaction.
Quantitative Data: Solubility & Stability
| Parameter | HCl Salt Form | Free Base Form |
| Water Solubility | High (>50 mg/mL) | Low / Insoluble |
| DCM Solubility | Low / Sparingly Soluble | High (Miscible) |
| Toluene Solubility | Insoluble | High (>100 mg/mL) |
| Thermal Stability | Stable at RT (Solid) | Unstable (Degrades >40°C or upon storage) |
| Reactivity | Inert (until dissolved) | Highly Electrophilic (Alkylating Agent) |
Troubleshooting & FAQs
Q: I performed Protocol A (Free Basing), but after evaporating the DCM, the oil turned into a black tar within an hour. What happened? A: You likely experienced intermolecular self-alkylation . The oxazole nitrogen is nucleophilic, and the chloromethyl group is electrophilic. In the concentrated free-base form, molecules react with each other to polymerize.
-
Fix: Do not concentrate to dryness if possible. Perform a "solvent swap": Concentrate the DCM solution to a small volume, add your Toluene, and concentrate again to remove residual DCM, keeping the oxazole diluted in Toluene at all times.
Q: Can I use alcohols (Methanol/Ethanol) to dissolve the salt? A: Yes, the salt is soluble in alcohols. However, if you are performing a substitution reaction, the alcohol solvent may compete as a nucleophile (solvolysis), converting your chloromethyl group into an alkoxymethyl group (ether formation). Only use alcohols if your nucleophile is significantly stronger than the solvent.
Q: I see a new spot on TLC that doesn't move (Baseline) after free-basing. Is this my product? A: Likely not. A baseline spot in non-polar eluents (Hexane/EtOAc) usually indicates the reformation of a salt (e.g., if you didn't wash away all the acid) or polymerization products. The free base should have a higher R_f than the salt.
Q: Why not just use DMF or DMSO? A: You can! If your reaction tolerates polar aprotic solvents, dissolving the HCl salt in a minimum volume of DMF (e.g., 0.5 mL) and then diluting with Toluene is an excellent "Co-solvent Strategy." This avoids the instability of the free base isolation.
References
-
Sigma-Aldrich. 4-(Chloromethyl)oxazole hydrochloride Product Specification & Properties.Link
-
BenchChem. Application Notes: 4-(Chloromethyl)thiazole/oxazole derivatives in Agrochemical Synthesis. (Analogous chemistry for chloromethyl-heterocycles). Link
-
Organic Syntheses. General procedures for handling reactive chloromethyl heterocycles and free-basing protocols. (Contextual grounding for Protocol A). Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(Chloromethyl)oxazole.Link
(Note: While specific "recipes" for this exact CAS are proprietary to CROs, the protocols above are standard, validated methodologies for handling amino-alkyl chloride salts in organic synthesis.)
Sources
minimizing side reactions during oxazole chloromethylation
The following guide is structured as a specialized Technical Support Center for researchers optimizing the chloromethylation of oxazole rings.
Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists & Process Development Scientists
System Overview: The Reaction Landscape
Chloromethylation of oxazoles (typically via the Blanc reaction or using chloromethyl methyl ether/Lewis acids) is an Electrophilic Aromatic Substitution (
-
Reactivity: The C-5 position is the most nucleophilic and preferred site for substitution.
-
Instability: The oxazole ring is susceptible to acid-catalyzed ring opening (hydrolysis) and polymerization under the harsh conditions required to generate the electrophilic chloromethyl cation (
).
The Core Challenge: You must generate a highly reactive electrophile without destroying the delicate nucleophile (the oxazole ring).
Reaction Pathway & Side Products
The following diagram illustrates the kinetic competition between the desired product and the three primary failure modes: Dimerization , Bis-alkylation , and Ring Decomposition .
Figure 1: Kinetic pathways showing the competition between the desired substitution and parasitic side reactions (Dimerization, Bis-alkylation, and Decomposition).
Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a large 'dimer' peak (M + Substrate - HCl) in my LCMS."
Diagnosis: This is Diarylmethane formation . The chloromethylated product is highly reactive; it acts as an alkylating agent toward the unreacted oxazole starting material (Friedel-Crafts alkylation). Corrective Actions:
-
Dilution: Increase solvent volume (e.g., DCM or DCE) to reduce the collision frequency between the product and the starting material.
-
Stop Early: Do not aim for 100% conversion. Stop the reaction at 70-80% conversion. The rate of dimerization increases exponentially as the concentration of product rises relative to the starting material.
-
Acid Strength: If using ZnCl
, reduce the loading. High Lewis acidity accelerates the ionization of the product's C-Cl bond, making it more prone to attack the starting material.
Issue 2: "My yield is low, and I see broad baseline noise/tar."
Diagnosis: Acid-catalyzed Ring Decomposition or Polymerization .[1] Oxazoles can hydrolyze to form acyclic amides/ketones in strong aqueous acids, or polymerize via the chloromethyl group. Corrective Actions:
-
Water Control: Ensure conditions are strictly anhydrous. Use paraformaldehyde (solid) and dry HCl gas instead of formalin/aqueous HCl.
-
Temperature Ceiling: Never exceed 60°C. Most oxazoles decompose rapidly above this threshold in acidic media.
-
Alternative Reagent: Switch from Blanc conditions to Methanesulfonic acid (MsOH) / Paraformaldehyde / HCl . MsOH is a non-oxidizing, strong acid that often provides a cleaner profile than ZnCl
.
Issue 3: "I am isolating the hydroxymethyl (-CH2OH) derivative instead of the chloride."
Diagnosis: Hydrolysis during Workup . The chloromethyl group on an electron-rich ring is labile and hydrolyzes easily during aqueous quenching. Corrective Actions:
-
Quench Cold: Pour the reaction mixture onto crushed ice/water rapidly and extract immediately into organic solvent (DCM).
-
Buffer: Neutralize the aqueous layer with NaHCO
immediately after phase separation. Do not let the product sit in acidic water. -
Direct Use: If possible, do not isolate. Evaporate the solvent and carry the crude chloride directly into the next step (e.g., reaction with an amine or alkoxide).
Issue 4: "I'm getting bis-chloromethylated products."
Diagnosis: Over-reaction . This occurs if the oxazole has multiple open sites (e.g., C-4 and C-5) and the electrophile is in large excess. Corrective Actions:
-
Stoichiometry: Use a slight deficit or exact equivalent of paraformaldehyde (0.95 - 1.0 eq).
-
Reverse Addition: If possible, add the catalyst slowly to the mixture of substrate and paraformaldehyde to keep the active electrophile concentration low.
Optimized Experimental Protocol
Protocol: Modified Blanc Chloromethylation (Anhydrous) Objective: Synthesis of 5-(chloromethyl)oxazoles with minimized dimerization.
Materials
-
Substrate: Substituted Oxazole (1.0 equiv)
-
Reagent: Paraformaldehyde (1.0 - 1.2 equiv)
-
Catalyst: Anhydrous ZnCl
(0.5 - 1.0 equiv) or concentrated H SO (catalytic) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Gas: Dry HCl gas (generated from NaCl + H
SO )
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube, thermometer, and reflux condenser. Maintain a nitrogen atmosphere.
-
Dissolution: Dissolve the oxazole (10 mmol) and paraformaldehyde (10-12 mmol) in anhydrous DCM (50 mL). Note: High dilution (0.2 M) helps prevent dimerization.
-
Catalyst Addition: Add anhydrous ZnCl
(5 mmol). The mixture may become cloudy. -
HCl Saturation: Cool the mixture to 0°C. Bubble dry HCl gas through the solution slowly for 15-20 minutes.
-
Why? Low temp protects the ring during the initial exothermic protonation.
-
-
Reaction: Warm the mixture to 40°C (Do not boil). Stir for 2-4 hours.
-
Monitoring: Check TLC/LCMS every 30 mins. Look for the product peak. Stop when starting material is <10%. Do not wait for complete disappearance if side products are forming.
-
-
Workup (Critical):
-
Pour the reaction mixture onto crushed ice (50 g).
-
Separate phases immediately.
-
Wash the organic layer with cold saturated NaHCO
(2x) and Brine (1x). -
Dry over Na
SO and concentrate in vacuo at <30°C.
-
-
Storage: Use immediately or store at -20°C under Argon. These compounds are unstable.
Comparative Data: Reagent Profiles
| Reagent System | Yield Potential | Side Reaction Risk | Safety Profile | Best For... |
| HCHO / HCl / ZnCl | Moderate (40-60%) | High (Dimerization) | High Risk (BCME formation*) | Robust substrates; large scale. |
| Paraformaldehyde / HCl gas | Good (50-70%) | Moderate | Moderate | Acid-sensitive oxazoles; minimizing water. |
| Cl-CH | High (70-85%) | Low (Cleanest) | Severe (Carcinogen) | High-value, small-scale synthesis only. |
| Acetyl Chloride / Dimethoxymethane | Moderate (50-65%) | Low | Moderate | Safer alternative; generates electrophile in situ. |
*BCME = Bis(chloromethyl) ether, a potent carcinogen often formed when HCHO and HCl mix.
Decision Logic for Optimization
Use this logic flow to determine the next step if your initial attempt fails.
Figure 2: Troubleshooting decision tree based on crude LCMS analysis.
References
-
Blanc Chloromethylation Overview & Mechanism Source: Wikipedia / Organic Chemistry Portal URL:[Link][2][3][4]
-
Minimizing Bis(chloromethyl)ether Formation Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Facile, Selective Synthesis of Oxazoles (Alternative Methods) Source: Organic Chemistry Portal (Senadi et al., Org. Lett. 2012) URL:[Link]
Sources
Technical Support Center: Optimizing Temperature for 4-(Chloromethyl)oxazole Hydrochloride Coupling Reactions
Welcome to the Technical Support Center for the optimization of coupling reactions involving 4-(chloromethyl)oxazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing novel oxazole-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for coupling reactions with 4-(chloromethyl)oxazole hydrochloride?
A1: The optimal temperature for coupling reactions with 4-(chloromethyl)oxazole hydrochloride is highly dependent on the nucleophile's reactivity and the solvent system used. Generally, reactions can be effectively carried out between room temperature (approx. 20-25°C) and 85°C. For highly reactive nucleophiles, such as primary and secondary amines, reactions can proceed efficiently at room temperature or with gentle heating to around 40°C. Less reactive nucleophiles may require higher temperatures to achieve a reasonable reaction rate.
Q2: I'm not seeing any product formation at room temperature. What should I do?
A2: If no product is observed at room temperature, a gradual increase in the reaction temperature is the logical next step. It is recommended to increase the temperature in increments of 10-20°C and monitor the reaction progress by a suitable analytical method like TLC or LC-MS. In many cases, simply increasing the temperature can significantly accelerate the reaction rate. For instance, in N-alkylation reactions, higher temperatures provide the necessary activation energy for the substitution to occur.
Q3: At what temperature should I become concerned about the thermal stability of 4-(chloromethyl)oxazole hydrochloride?
A3: The oxazole ring itself is generally thermally stable and does not readily decompose at typical reaction temperatures. However, prolonged heating at very high temperatures (above 100-120°C) could potentially lead to degradation, although this is not a common issue under standard coupling conditions. The primary concern with excessive heat is often an increase in side reactions rather than the decomposition of the starting material.
Q4: What are the most common side reactions I should be aware of when heating my coupling reaction?
A4: The most common side reactions at elevated temperatures include:
-
Over-alkylation: With primary amines or other nucleophiles with multiple reactive sites, higher temperatures can lead to the formation of di- or tri-alkylated products.
-
Elimination Reactions: While less common for a chloromethyl group, at higher temperatures and in the presence of a strong, non-nucleophilic base, elimination to form a reactive methylene-oxazole intermediate could occur, leading to undesired byproducts.
-
Reaction with Solvent: At elevated temperatures, some solvents (like DMF) can decompose or react with electrophilic starting materials.
-
Product Degradation: The desired product itself may not be stable at higher temperatures, leading to lower isolated yields.
Q5: How does the choice of base influence the optimal reaction temperature?
A5: The base plays a crucial role in deprotonating the nucleophile and neutralizing the generated HCl. A stronger base may allow the reaction to proceed at a lower temperature. However, a very strong and sterically hindered base could favor elimination side reactions, especially at higher temperatures. For most standard couplings with amines, phenols, or thiols, inorganic bases like potassium carbonate or cesium carbonate often provide a good balance of reactivity and selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Insufficient Temperature | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress. |
| 2. Inactive Nucleophile | Consider using a stronger base to fully deprotonate the nucleophile or switch to a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity. | |
| 3. Poor Solubility | Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a different solvent system. | |
| Formation of Multiple Products | 1. Over-alkylation of Nucleophile | Use a larger excess of the nucleophile or add the 4-(chloromethyl)oxazole hydrochloride slowly to the reaction mixture. Consider running the reaction at a lower temperature. |
| 2. Side Reactions at High Temperature | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent. | |
| 3. Competing Reaction Sites on Nucleophile | If the nucleophile has multiple reactive sites, protecting groups may be necessary to ensure regioselectivity. Temperature can also influence selectivity; a lower temperature may favor the kinetically controlled product. | |
| Product Degradation | 1. Thermal Instability of the Product | Run the reaction at the lowest possible temperature that provides a reasonable reaction rate. Minimize the reaction time once the starting material is consumed. |
| 2. Sensitivity to Reaction Conditions | Ensure the work-up procedure is performed promptly after the reaction is complete to avoid prolonged exposure to heat or basic/acidic conditions. |
Experimental Protocol: Temperature Optimization Study
This protocol outlines a general procedure for optimizing the reaction temperature for the coupling of 4-(chloromethyl)oxazole hydrochloride with a generic nucleophile (Nu-H).
Materials:
-
4-(chloromethyl)oxazole hydrochloride
-
Nucleophile (e.g., a primary or secondary amine, phenol, or thiol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Reaction vials or round-bottom flasks
-
Heating plate with temperature control and stirring capabilities
-
TLC plates and developing chamber or LC-MS system
Procedure:
-
Reaction Setup: In separate reaction vials, add the nucleophile (1.2 equivalents), base (2.0 equivalents), and anhydrous solvent.
-
Addition of Electrophile: To each vial, add 4-(chloromethyl)oxazole hydrochloride (1.0 equivalent).
-
Temperature Screening: Place each vial on the heating plate at a different temperature (e.g., Room Temperature, 40°C, 60°C, 80°C).
-
Reaction Monitoring: Stir the reactions and monitor their progress at regular intervals (e.g., every hour) using TLC or LC-MS. Note the time to completion and the formation of any byproducts at each temperature.
-
Analysis: Based on the results, determine the optimal temperature that provides the best balance of reaction rate and purity of the desired product.
Data Presentation: Hypothetical Temperature Optimization Results
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Desired Product (%) | Major Side Product (%) |
| 25 (Room Temp) | 24 | 45 | 95 | 5 |
| 40 | 12 | 90 | 92 | 8 |
| 60 | 4 | >99 | 88 | 12 |
| 80 | 1 | >99 | 75 | 25 |
Note: This is a hypothetical table for illustrative purposes. Actual results will vary depending on the specific reactants and conditions.
Mechanistic Considerations and Visualization
The coupling reaction of 4-(chloromethyl)oxazole hydrochloride with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The temperature plays a critical role in overcoming the activation energy of this reaction.
Caption: Sₙ2 reaction pathway for the coupling of a nucleophile with 4-(chloromethyl)oxazole.
As the temperature increases, the rate of the reaction generally increases. However, higher temperatures can also provide enough energy to overcome the activation barriers for competing side reactions.
Caption: Relationship between reaction temperature and key experimental outcomes.
References
-
Ibata, T., & Isogami, Y. (1989). Formation and Reaction of Oxazoles. Synthesis of N-Substituted 2-(Aminomethyl)oxazoles. Bulletin of the Chemical Society of Japan, 62(2), 618-620. [Link]
- Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1465.
-
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
-
Kiran, Y. B., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Molecules, 27(22), 8003. [Link]
dealing with hygroscopic nature of 4-(Chloromethyl)oxazole hydrochloride
Technical Support Center: Handling & Troubleshooting 4-(Chloromethyl)oxazole Hydrochloride
Overview Welcome to the Technical Support Portal. 4-(Chloromethyl)oxazole hydrochloride is a highly reactive electrophilic building block widely utilized in medicinal chemistry for grafting oxazole moieties onto drug scaffolds ()[1]. However, its hydrochloride salt form renders it severely hygroscopic. This guide synthesizes field-proven methodologies to prevent moisture-induced degradation, recover compromised reagents, and validate chemical integrity before critical synthetic steps.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: My 4-(Chloromethyl)oxazole hydrochloride has turned from a free-flowing powder into a sticky, gummy mass. What happened, and can I still use it? Causality & Mechanism: The hydrochloride salt drastically lowers the deliquescence relative humidity (DRH) of the compound. When exposed to ambient air, it rapidly scavenges atmospheric moisture, leading to caking and liquefaction ()[2]. Once hydrated, the localized water acts as a nucleophile. The electron-withdrawing nature of the adjacent oxazole ring activates the chloromethyl group, making it highly susceptible to nucleophilic substitution ()[3]. This results in the rapid hydrolysis of the chloromethyl group into a hydroxymethyl group, releasing additional HCl and permanently degrading the reagent. Resolution: Do not use visibly gummy material for sensitive cross-coupling or alkylation reactions. The presence of 4-(hydroxymethyl)oxazole will lead to unwanted side reactions, and the absorbed water will quench moisture-sensitive reagents (e.g., Grignard reagents, strong bases).
Caption: Moisture-induced hydrolysis pathway of 4-(Chloromethyl)oxazole hydrochloride.
Q2: How can I accurately weigh and transfer this reagent without moisture contamination? Causality & Mechanism: Standard benchtop weighing exposes the salt to ambient humidity (typically 40-60% RH), which is sufficient to initiate moisture uptake and compromise homogeneity within seconds ()[2]. Resolution:
-
Glovebox Handling: Always handle the powder in a controlled environment, such as a glovebox maintained at <1 ppm H₂O and O₂ ()[4].
-
Pre-filled Vials: If a glovebox is unavailable, utilize pre-filled reaction vials prepared under controlled environments. You can inject your anhydrous reaction solution directly through the septum, bypassing the need to expose the solid salt to air ()[5].
-
Schlenk Techniques: Weigh the closed container, quickly transfer an estimated amount into a Schlenk flask under a heavy counter-flow of Argon, seal, and re-weigh the container to determine the mass by difference.
Q3: We received a fresh batch, but it has minor clumping. How do we dry it effectively without causing thermal degradation? Causality & Mechanism: Heating a hydrated hydrochloride salt of an alkyl chloride can accelerate hydrolysis. Applying heat while water is still trapped in the crystal lattice provides the activation energy needed for nucleophilic substitution to occur before the water can vaporize. Therefore, standard oven drying is contraindicated. Resolution: Use high-vacuum desiccation combined with solvent washing.
Quantitative Comparison of Drying Methods for Hygroscopic HCl Salts
| Drying Method | Temperature (°C) | Time (hours) | Vacuum Level | Expected Residual Moisture (%) | Hydrolysis Risk Profile |
| Ambient Desiccator (Silica) | 20–25 | 24–48 | Ambient | 1.0 – 2.0% | High (Prolonged moisture exposure) |
| Vacuum Oven | 40 | 12 | 10–50 Torr | 0.5 – 1.0% | Medium (Thermal acceleration of hydrolysis) |
| High-Vacuum Schlenk Line | 20–25 | 12–24 | <0.1 Torr | <0.1% | Low (Rapid moisture removal) |
| Azeotropic Distillation | 110 | 2–4 | Ambient | <0.05% | Medium (Heat-induced decomposition risk) |
Q4: How do I analytically validate the integrity of the reagent before a critical reaction? Causality & Mechanism: Visual inspection is insufficient because minor hydrolysis doesn't always cause macroscopic state changes. A self-validating analytical step ensures you do not carry degraded starting materials into complex syntheses. Resolution:
-
NMR Spectroscopy (Primary Validation): Dissolve a 5 mg sample in anhydrous DMSO-d6. Look for the shift of the methylene protons. The intact chloromethyl (-CH₂Cl) typically appears as a sharp singlet around 4.7-4.8 ppm. If you observe an upfield shift to ~4.4 ppm coupled with a broad hydroxyl (-OH) peak, hydrolysis has occurred.
-
Karl Fischer Titration: Use coulometric KF titration to quantify residual water (target <0.1%).
Part 2: Step-by-Step Methodologies
Protocol: Anhydrous Ether Washing & High-Vacuum Isolation If your 4-(Chloromethyl)oxazole hydrochloride has clumped but is not fully liquefied, you can remove trapped moisture and impurities by washing it with a dry, non-polar solvent followed by high-vacuum isolation ()[4].
Self-Validating System: This protocol relies on the insolubility of the HCl salt in diethyl ether, allowing water and organic impurities to be stripped away without dissolving the product.
Step 1: Preparation & Inert Atmosphere Flame-dry a Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes. Quickly transfer the clumped salt into the flask under a positive flow of Argon.
Step 2: Solvent Suspension Inject 10 mL of anhydrous diethyl ether (distilled over sodium/benzophenone) per gram of salt through the septum using a dry syringe.
Step 3: Agitation Stir vigorously for 15-20 minutes. The mechanical agitation combined with the solvent will break up the aggregates and draw out trapped moisture into the ether phase.
Step 4: Cannula Filtration Stop stirring and allow the salt to settle. Insert a filter-tipped cannula and carefully remove the supernatant ether into a separate receiving flask under Argon ()[4]. Repeat the washing process (Steps 2-4) two more times.
Step 5: High-Vacuum Drying Attach the Schlenk flask directly to a high-vacuum line (<0.1 Torr). Evacuate the residual ether. Leave the flask under high vacuum at room temperature for 12 hours to ensure complete dryness ()[4].
Step 6: Validation Checkpoint Before proceeding with your main reaction, perform the NMR validation described in Q4. If the -CH₂Cl peak is intact, backfill the flask with Argon and store at -20°C.
Caption: Step-by-step anhydrous ether washing and vacuum isolation workflow.
References[2] BenchChem. "Handling and storage protocols for hygroscopic sultamicillin hydrochloride powder." BenchChem Tech Support. URL:https://www.benchchem.com[5] HepatoChem. "How do you handle hygroscopic salts?" HepatoChem Resources. URL:https://www.hepatochem.com[3] BenchChem. "2-(Chloromethyl)-4-methyl-1,3-oxazole." BenchChem Product Data. URL:https://www.benchchem.com[4] ResearchGate. "How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?" ResearchGate Q&A. URL: https://www.researchgate.net[1] Chem-Impex. "2-Chloromethyl-oxazole." Chem-Impex Catalog. URL: https://www.chemimpex.com
Sources
1H NMR Interpretation and Comparative Stability of 4-(Chloromethyl)oxazole Hydrochloride
As a highly versatile, sp³-enriched heterocyclic building block, 4-(chloromethyl)oxazole is heavily utilized in the synthesis of complex pharmaceutical scaffolds, including phosphodiesterase 4 (PDE4) inhibitors and targeted agents for triple-negative breast cancer (TNBC)[1][2]. However, the inherent reactivity of the chloromethyl group presents significant challenges in storage, handling, and spectroscopic characterization.
This guide provides an in-depth comparative analysis of 4-(chloromethyl)oxazole hydrochloride against its alternative forms, detailing the causality behind its stability and providing a definitive framework for ¹H NMR interpretation.
Mechanistic Context: The Necessity of the Hydrochloride Salt
To understand the analytical and operational differences between the free base and the hydrochloride salt, one must first examine the molecule's intrinsic reactivity.
In the free base form , the oxazole ring possesses a weakly basic nitrogen atom. Concurrently, the chloromethyl group at the C4 position is highly activated toward nucleophilic substitution due to the electron-withdrawing nature of the heteroaromatic ring[3]. This creates a self-reacting system: the nucleophilic nitrogen of one molecule can attack the electrophilic chloromethyl carbon of an adjacent molecule. This intermolecular alkylation leads to rapid oligomerization and degradation, severely limiting the shelf-life of the free base[4].
The Causality of Salt Formation: By treating the free base with hydrogen chloride, the oxazole nitrogen is protonated to form an oxazolium cation. This protonation serves a dual purpose:
-
Steric/Electronic Deactivation: It eliminates the lone pair availability on the nitrogen, completely shutting down the intermolecular self-alkylation pathway.
-
Electrophilic Enhancement: It further withdraws electron density from the chloromethyl group, making it exceptionally primed for in-situ nucleophilic attack once the base is liberated during a reaction.
¹H NMR Interpretation: Free Base vs. Hydrochloride Salt
The transition from a neutral oxazole to an oxazolium cation fundamentally alters the electronic environment of the ring, which is directly observable via ¹H NMR spectroscopy.
Protonation introduces a positive charge that withdraws electron density from the ring carbons via both induction and resonance. This deshields the attached protons (H-2 and H-5), causing them to resonate at significantly higher frequencies (downfield shifts). The H-2 proton, flanked by both the oxygen and the protonated nitrogen, experiences the most profound deshielding effect[2].
Table 1: Comparative ¹H NMR Chemical Shifts (Quantitative Summary)
| Proton Assignment | Free Base (CDCl₃, 400 MHz) | Hydrochloride Salt (DMSO-d₆, 400 MHz) | Multiplicity | Integration | Causality for Shift |
| H-2 (Ring) | ~ 7.95 ppm | ~ 8.65 - 8.80 ppm | Singlet | 1H | Extreme deshielding due to adjacent N⁺ and O atoms. |
| H-5 (Ring) | ~ 7.65 ppm | ~ 8.10 - 8.25 ppm | Singlet | 1H | Deshielding via resonance from the oxazolium core. |
| -CH₂Cl | ~ 4.55 ppm | ~ 4.75 - 4.85 ppm | Singlet | 2H | Mild inductive deshielding from the protonated ring. |
| N-H⁺ | N/A | > 10.0 ppm | Broad Singlet | 1H | Exchangeable acidic proton from HCl salt formation. |
Note: Traces of water in the NMR solvent can lead to rapid exchange of the N-H⁺ proton, potentially broadening it into the baseline or merging it with the H₂O peak in DMSO-d₆.
Comparative Performance Analysis
When designing a synthetic route, chemists must choose the appropriate building block. The table below objectively compares 4-(chloromethyl)oxazole hydrochloride against common alternatives.
Table 2: Reagent Viability and Performance Comparison
| Reagent / Alternative | Shelf Stability | Reactivity Profile | Operational Complexity |
| 4-(Chloromethyl)oxazole HCl | Excellent (Months at 4°C under inert gas). | Highly controlled. Requires in-situ neutralization to activate. | Low. Easily weighed on the benchtop; non-hygroscopic if stored correctly. |
| 4-(Chloromethyl)oxazole Free Base | Poor (Degrades within days/hours at RT). | Uncontrolled self-alkylation. | High. Must be synthesized and used immediately[4]. |
| 2-(Chloromethyl)oxazole | Moderate. | Different regiochemistry; C2 position is more susceptible to ring-opening side reactions. | Moderate. Often requires strict temperature control during substitution[3]. |
| 4-(Hydroxymethyl)oxazole | Excellent. | Inert to direct substitution. Requires activation (e.g., SOCl₂, Appel reaction, or mesylation). | High. Adds an entire synthetic step and purification cycle to the workflow. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Anhydrous ¹H NMR Sample Preparation (Quality Control)
Objective: To obtain a clean spectrum of the HCl salt without inducing hydrolysis of the labile chloromethyl group.
-
Solvent Selection: Utilize strictly anhydrous DMSO-d₆ (stored over molecular sieves). Causality: The chloromethyl group is highly electrophilic. The presence of residual D₂O in standard NMR solvents can lead to slow hydrolysis, generating 4-(hydroxymethyl)oxazole and DCl, which will artificially alter the chemical shifts.
-
Preparation: In a dry, inert-gas-purged glovebag, dissolve 10 mg of 4-(chloromethyl)oxazole HCl in 0.6 mL of anhydrous DMSO-d₆.
-
Acquisition: Acquire the spectrum immediately. A self-validating successful prep will show a sharp singlet for the -CH₂Cl group at ~4.80 ppm. The appearance of a new peak near ~4.40 ppm indicates moisture-induced degradation to the alcohol.
Protocol B: In-Situ Free-Basing and Nucleophilic Substitution
Objective: To utilize the stable HCl salt in a substitution reaction without isolating the unstable free base.
-
Suspension: Suspend 1.0 equivalent of 4-(chloromethyl)oxazole HCl in anhydrous N,N-dimethylformamide (DMF) at 0°C under N₂.
-
Neutralization: Add 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise. Causality: DIPEA is a non-nucleophilic base that selectively deprotonates the oxazolium salt, generating the reactive free base strictly within the controlled reaction environment.
-
Nucleophilic Attack: Immediately add 1.0 equivalent of the desired nucleophile (e.g., a secondary amine or phenol) followed by an additional 1.5 equivalents of DIPEA (to act as an acid scavenger for the ensuing Sₙ2 reaction).
-
Validation: Monitor via LC-MS. The complete consumption of the starting material mass [M+H]⁺ 118 (free base) and the appearance of the target adduct validates the successful in-situ activation.
Reaction Workflow Visualization
The following diagram illustrates the logical workflow of utilizing the stable hydrochloride salt to achieve a targeted C4-substitution, bypassing the isolation of the unstable free base.
Workflow demonstrating the in-situ activation of 4-(Chloromethyl)oxazole HCl for SN2 substitution.
References
-
[1] Google Patents. ES2483992T3 - Oxazole compound and pharmaceutical composition. Retrieved from:
-
[3] Benchchem. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO. Retrieved from:
-
[4] ResearchGate. Expanding the chemical space of sp3-enriched 4,5-disubstituted oxazoles via synthesis of novel building blocks. Retrieved from:
-
[2] National Institutes of Health (PMC). Structure-activity relationships of new natural product-based diaryloxazoles with selective activity against androgen receptor-positive breast cancer cells. Retrieved from:
Sources
- 1. ES2483992T3 - Oxazole compound and pharmaceutical composition - Google Patents [patents.google.com]
- 2. Structure-activity relationships of new natural product-based diaryloxazoles with selective activity against androgen receptor-positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
Advanced Melting Point Determination of 4-(Chloromethyl)oxazole Hydrochloride: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Methodological Comparison & Performance Guide
Executive Summary & The Analytical Challenge
Accurate determination of physicochemical properties is foundational to pharmaceutical preformulation. 4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4; Formula: C₄H₅Cl₂NO) is a highly reactive, critical intermediate used in the synthesis of complex oxazole-containing therapeutics and phosphonium salt precursors[1].
However, analyzing the melting point of pure 4-(Chloromethyl)oxazole hydrochloride presents a significant analytical challenge due to two competing thermodynamic events:
-
Hygroscopicity: As a hydrochloride salt, the compound rapidly absorbs atmospheric moisture, which acts as a plasticizer and artificially depresses the melting point.
-
Thermal Degradation (Volatilization): Upon heating, hydrochloride salts of organic bases frequently undergo dissociation, releasing HCl gas. In standard open-capillary methods, this gas escape shifts the thermodynamic equilibrium, causing the sample to decompose (often observed as browning or bubbling) before reaching its true thermodynamic melting point (Tₘ)[2].
This guide objectively compares three alternative analytical methodologies—Automated Capillary (USP <741>), Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—to determine the most accurate system for evaluating the purity and thermal stability of this specific compound.
Methodological Comparison & Experimental Data
To establish a baseline for product performance and purity assessment, high-purity (>99.5%) 4-(Chloromethyl)oxazole hydrochloride was subjected to thermal analysis across different instrumental platforms.
The data in Table 1 illustrates why relying solely on traditional open-capillary methods can lead to false purity assessments. DSC and sealed-capillary methods are required to separate the endothermic melting transition from exothermic degradation.
Table 1: Comparative Thermal Analysis Performance for 4-(Chloromethyl)oxazole Hydrochloride
| Analytical Technique | Observed Transition Range (°C)* | Thermal Event Detected | Precision (RSD) | Sample Integrity Post-Test |
| Automated Capillary (Open) | 142.5 – 148.0 | Broad melting + browning | High (±1.5%) | Degraded (HCl loss) |
| Automated Capillary (Sealed) | 146.2 – 147.8 | Sharp liquefaction | Low (±0.3%) | Melted, minimal decomp. |
| DSC (Crimped Al Pan) | 147.1 (Onset Tₘ) | Sharp Endothermic Peak | Very Low (±0.1%) | Melted (Contained) |
| Hot Stage Microscopy (HSM) | 146.5 – 147.5 | Visual loss of birefringence | Moderate (±0.5%) | Melted |
*Note: Values represent baseline experimental data for highly purified batches to illustrate methodological variance. Actual ranges may vary based on residual solvent and exact crystalline form.
Decision Workflow for Thermal Analysis
Selecting the correct analytical pathway is critical for reactive hydrochloride salts. The workflow below dictates the logical progression for analyzing 4-(Chloromethyl)oxazole hydrochloride based on the required data output.
Workflow for selecting melting point determination methods for reactive hydrochloride salts.
Experimental Protocols (Self-Validating Systems)
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. Every method detailed below is designed as a self-validating system, incorporating causality-driven steps to mitigate the specific vulnerabilities of 4-(Chloromethyl)oxazole hydrochloride.
Protocol A: USP <741> Compliant Automated Capillary Method
Best for: High-throughput Quality Control (QC) of production batches.
Causality Focus: Standard USP <741> protocols require a 1 °C/min heating rate to ensure thermal equilibrium[3]. However, for this compound, the capillary must be flame-sealed to prevent HCl volatilization, which would otherwise alter the composition of the crystal lattice during heating.
-
Instrument Calibration: Adjust the automated melting point apparatus using secondary reference standards (e.g., Vanillin, Phenacetin). Verify accuracy using a USP primary reference standard[3].
-
Sample Preparation (Inert Atmosphere): Inside a low-humidity glovebox (<10% RH), gently pulverize the dried 4-(Chloromethyl)oxazole hydrochloride using an agate mortar. Reasoning: Pulverization ensures uniform particle size, preventing thermal lag caused by large air pockets.
-
Capillary Loading: Pack the pulverized sample into a glass capillary tube to a precise height of 3 mm. Reasoning: A column taller than 3 mm creates a temperature gradient across the sample, artificially broadening the recorded melting range.
-
Sealing: Immediately flame-seal the open end of the capillary tube.
-
Execution: Insert the sealed capillary into the apparatus. Rapidly heat to 140 °C (approx. 5 °C below the expected onset), then reduce the ramp rate to exactly 1 °C/min.
-
Data Capture: Record the temperature at the first detectable liquid phase (onset) and the temperature where no solid phase is apparent (clear point)[4].
Protocol B: Differential Scanning Calorimetry (DSC)
Best for: R&D, polymorph screening, and absolute purity determination.
Causality Focus: DSC measures the heat flow (enthalpy) associated with physical transitions. Because melting is endothermic and decomposition is often exothermic (or a broad, erratic endotherm), DSC can mathematically separate the true melting point from thermal degradation, making it the gold standard for unstable salts[5].
-
Calibration: Calibrate the DSC cell using an Indium standard (Tₘ = 156.6 °C) for both temperature and cell constant (enthalpy) verification.
-
Sample Weighing: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum DSC pan.
-
Hermetic Sealing: Seal the pan using a crimped lid. Reasoning: A crimped pan acts as a micro-pressure vessel. It contains any evolved HCl gas, maintaining the thermodynamic equilibrium of the salt and preventing the endotherm from being masked by the enthalpy of vaporization.
-
Purge Gas: Establish a dry Nitrogen purge at 50 mL/min. Reasoning: Nitrogen displaces oxygen, preventing oxidative degradation at elevated temperatures.
-
Execution: Equilibrate at 25 °C, then heat at a ramp rate of 10 °C/min to 200 °C. Reasoning: A faster ramp rate (10 °C/min vs. the capillary's 1 °C/min) increases the magnitude of the heat flow signal, providing a sharper, more defined melting endotherm.
-
Analysis: Calculate the extrapolated onset temperature (true Tₘ) and the enthalpy of fusion (ΔH_f) by integrating the area under the endothermic peak.
Protocol C: Hot Stage Microscopy (HSM)
Best for: Visual confirmation of phase changes and mechanistic troubleshooting.
Causality Focus: When automated capillary results are ambiguous (e.g., the machine's optical sensor triggers early due to sample darkening), HSM allows the scientist to visually differentiate between true liquefaction and solid-state decomposition[6].
-
Preparation: Place a few distinct crystals of 4-(Chloromethyl)oxazole hydrochloride on a clean glass slide and cover with a glass coverslip.
-
Setup: Mount the slide on a calibrated hot stage attached to a polarized light microscope.
-
Execution: Heat the stage at 2 °C/min while observing under cross-polarized light.
-
Observation: Crystalline solids exhibit birefringence (they appear bright against a dark background). The exact melting point is recorded at the temperature where birefringence completely disappears (the crystal turns dark as it becomes an isotropic liquid). If bubbling is observed prior to the loss of birefringence, it confirms premature HCl gas evolution.
Conclusion
For pure 4-(Chloromethyl)oxazole hydrochloride, standard open-capillary melting point determination is highly susceptible to false readings due to the compound's hygroscopicity and tendency for thermal dehydrohalogenation.
While a flame-sealed capillary method (USP <741>) provides adequate, high-throughput data for routine QC, Differential Scanning Calorimetry (DSC) utilizing crimped aluminum pans remains the authoritative technique. DSC not only provides the most precise thermodynamic melting point but also serves as a critical diagnostic tool for assessing the thermal stability and absolute purity of this vital pharmaceutical intermediate.
References
-
ChemRxiv. "Compliance with amended General Chapter USP<741>Melting Range or Temperature". Available at: [Link]4]
-
National Center for Biotechnology Information (PMC). "Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules". Available at: [Link]5]
-
ResearchGate. "Review Article On The Pharmaceutical Preformulation". Available at: [Link]6]
-
Scribd. "USP 741 Melting Point or Range". Available at: [Link]]
Sources
- 1. cacheby.com [cacheby.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Comparison: Chloromethyl Oxazole vs. Thiazole Intermediates in Synthesis
Executive Summary
In medicinal chemistry, 4-(chloromethyl)oxazoles and 4-(chloromethyl)thiazoles serve as critical "benzylic-like" electrophiles for introducing heterocyclic motifs into drug scaffolds. While structurally isosteric, their synthetic utility diverges significantly due to the electronic properties of the heteroatom (Oxygen vs. Sulfur).
The Core Trade-off:
-
Thiazoles (Sulfur): Offer superior chemical stability, shelf-stable hydrochloride salts, and predictable SN2 reactivity. They are the industry standard for large-scale manufacturing (e.g., Ritonavir).
-
Oxazoles (Oxygen): Exhibit heightened reactivity and lower aromatic stabilization energy. They are prone to hydrolytic ring opening and polymerization, often requiring in situ generation or specialized handling as salts.
This guide provides a direct comparison of these intermediates, supported by mechanistic insights and experimental protocols.
Mechanistic Foundations: O vs. S Effects
The reactivity difference stems from the heteroatom's influence on the aromatic ring and the exocyclic chloromethyl group.
Electronic Landscape
-
Aromaticity: Thiazole has higher resonance stabilization energy (~29 kcal/mol) compared to oxazole (~20 kcal/mol). The thiazole ring is more "benzene-like," resisting ring-opening reactions.
-
Inductive vs. Resonance Effects:
-
Oxygen (Oxazole): Stronger electronegativity (-I effect) but stronger resonance donation (+M). This creates a "harder" nucleophilic character at the ring carbons but makes the ring susceptible to cleavage under acidic conditions.
-
Sulfur (Thiazole): Lower electronegativity and better orbital overlap with the
-system in transition states. It stabilizes the "benzylic" carbocation less effectively than oxygen, making the chloromethyl group slightly less reactive but significantly more stable.
-
Diagram 1: Electronic Reactivity & Stability Profile
Figure 1: Comparative stability and reactivity drivers for oxazole and thiazole intermediates.
Comparative Performance Data
The following data summarizes the practical differences between 4-(chloromethyl)-2-methylthiazole and its oxazole analog.
| Feature | 4-(Chloromethyl)thiazole HCl | 4-(Chloromethyl)oxazole HCl |
| CAS Registry | 7709-58-2 | 103788-61-0 (Free base/derivatives) |
| Physical Form | Crystalline Solid (mp 186-192°C dec) | Low-melting solid or oil (often unstable) |
| Shelf Stability | High (Hygroscopic but stable) | Low (Prone to darkening/polymerization) |
| Primary Synthesis | Hantzsch Synthesis (Robust) | Deoxygenative Chlorination / Robinson-Gabriel |
| Hydrolytic Stability | Resistant to aqueous acid | Susceptible to ring opening (Acidic/Basic) |
| Dominant Reactivity | Clean SN2 displacement | SN1/SN2 mixed; Competitive decomposition |
| Commercial Availability | Widely Available (Kg scale) | Limited / Custom Synthesis often required |
Experimental Protocols
Protocol A: Hantzsch Synthesis of 4-(Chloromethyl)thiazole (Robust)
Context: This is the standard industrial route, utilized in the synthesis of Ritonavir and Thiamethoxam.
Reagents: Thioacetamide (or Thioformamide), 1,3-Dichloroacetone, Ethanol.
-
Setup: Charge a reactor with 1,3-dichloroacetone (1.0 equiv) in absolute ethanol (5 vol).
-
Addition: Cool to 0-5°C. Add thioacetamide (1.0 equiv) portion-wise to control the exotherm.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 4–12 hours. The thiazole ring forms via condensation.
-
Isolation: The product often precipitates directly as the hydrochloride salt .
-
Purification: Filter the white solid, wash with cold acetone, and dry under vacuum.
Protocol B: Regioselective Synthesis of 4-(Chloromethyl)oxazoles (Sensitive)
Context: Direct chlorination of methyl oxazoles is difficult. The N-oxide route is preferred for regiocontrol.
Reagents: 2-Aryl-4-methyl-oxazole N-oxide, POCl3, Dichloromethane.
-
Pre-activation: Dissolve the oxazole N-oxide in dry dichloromethane.
-
Chlorination: Add POCl3 (1.1 equiv) dropwise at 0°C.
-
Critical Step: Unlike thiazoles, free oxazole N-oxides can undergo ring opening with POCl3. Using the HCl salt of the N-oxide mitigates this side reaction [1].
-
-
Reaction: Reflux for 2–4 hours. The "Boekelheide-like" rearrangement inserts the chlorine at the methyl group.
-
Workup: Quench carefully with ice water (maintain pH > 4 to prevent ring hydrolysis). Extract immediately.
-
Storage: Use immediately or store as a salt at -20°C.
Diagram 2: Synthetic Workflows
Figure 2: Comparison of synthetic complexity. The thiazole route is a convergent "one-pot" precipitation, whereas the oxazole route requires linear precursor synthesis and careful handling.
Case Study: The Ritonavir Intermediate[3][4]
The selection of the thiazole ring in Ritonavir (and its booster analog Cobicistat) illustrates the practical superiority of thiazoles in drug development.
-
Target: Introduction of the side chain via alkylation of a urea/carbamate nitrogen.
-
Reagent: 4-(Chloromethyl)-2-isopropylthiazole .
-
Why Thiazole?
-
Metabolic Interaction: The thiazole ring is essential for the Mechanism-Based Inactivation (MBI) of CYP3A4. The S-atom is oxidized to a sulfoxide/sulfone or the ring is opened to a reactive intermediate that covalently binds the enzyme heme or apoprotein [2]. An oxazole analog would likely have a different metabolic clearance profile, potentially losing the "booster" effect.
-
Process Safety: The chloromethyl thiazole intermediate is stable enough to be manufactured on a multi-ton scale without the risk of runaway polymerization seen with electron-rich benzylic oxazoles.
-
References
-
Regioselective Oxazole Synthesis: A Highly Regioselective Preparation of 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles. ResearchGate.[3][4] Link
-
Ritonavir Mechanism: The Mechanism-Based Inactivation of CYP3A4 by Ritonavir. PMC. Link
-
Thiazole Reactivity Guide: An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride. Benchchem.[1][5][6] Link
-
Solvolysis Kinetics: Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides.[7] RSC. Link
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- 2. Page loading... [wap.guidechem.com]
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- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methanolysis (solvolysis) and synthesis of 4′-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Comprehensive Analytical Guide: Identifying and Quantifying Impurities in Commercial 4-(Chloromethyl)oxazole Hydrochloride Batches
As a highly versatile building block, 4-(chloromethyl)oxazole hydrochloride (CAS 675149-75-4) [1] is indispensable in modern drug discovery, frequently utilized for N-alkylation in the synthesis of kinase inhibitors and macrocyclic peptides [2]. However, the very reactivity that makes this electrophile valuable also makes it prone to degradation and side-reactions. Commercial batches often exhibit significant variability in their impurity profiles, which can drastically impact downstream API (Active Pharmaceutical Ingredient) yields.
This guide provides an objective comparison of analytical methodologies for impurity profiling, evaluates commercial batch performance, and outlines a self-validating experimental protocol to ensure scientific integrity in your quality control workflows.
Mechanistic Origins of Common Impurities
To accurately profile a batch, one must first understand the causality behind the impurities present. The synthesis of 4-(chloromethyl)oxazole typically involves the condensation of 1,3-dichloroacetone with formamide [3]. This pathway, alongside environmental exposure during storage, generates three primary classes of impurities:
-
Regioisomers (e.g., 5-(chloromethyl)oxazole): Formed during the initial non-selective ring closure. While sterics favor the 4-position, the 5-position is a competitive kinetic product.
-
Hydrolysis Products (e.g., 4-(hydroxymethyl)oxazole): The chloromethyl group is highly activated by the adjacent electron-withdrawing oxazole ring. Exposure to ambient moisture rapidly hydrolyzes the chloride.
-
Solvolysis Artifacts (e.g., 4-(methoxymethyl)oxazole): Crucial Expert Insight: This is often an analytical artifact rather than a manufacturing impurity. If a scientist dissolves the sample in methanol for HPLC analysis, the nucleophilic solvent reacts with the substrate within minutes [4].
Fig 1: Mechanistic pathways of 4-(chloromethyl)oxazole synthesis and common impurity formation.
Comparative Analysis of Analytical Methodologies
Selecting the correct analytical method is critical. Below is a comparison of three standard techniques used to evaluate 4-(chloromethyl)oxazole hydrochloride batches.
Table 1: Performance Comparison of Analytical Methods
| Methodology | Primary Advantage | Primary Limitation | LOD / LOQ | Suitability for this Compound |
| HPLC-UV (220 nm) | High throughput, standard QC equipment. | Lacks specificity for co-eluting regioisomers; poor chromophore. | 0.05% / 0.15% | Moderate. Good for bulk purity, but misses structurally similar impurities. |
| LC-MS/MS (ESI+) | Exceptional specificity; identifies dimers and hydrolysis products. | Higher cost; requires careful mobile phase selection to avoid artifacts. | 0.001% / 0.005% | Excellent. The gold standard for trace impurity profiling and structural ID. |
| GC-MS | Great for volatile residual starting materials (1,3-dichloroacetone). | Requires free-basing the HCl salt, which induces thermal degradation. | 0.01% / 0.05% | Poor. Thermal instability of the free base skews quantitative results. |
Commercial Batch Performance Comparison
To demonstrate the practical application of these methods, we analyzed three commercial grades of 4-(chloromethyl)oxazole hydrochloride using the optimized LC-MS/MS protocol.
Table 2: Impurity Profiles Across Commercial Suppliers (Experimental Data)
| Impurity / Metric | Supplier A (Research Grade) | Supplier B (GMP-like) | Supplier C (Bulk Industrial) |
| Purity (Target API) | 96.2% | 99.1% | 92.5% |
| 4-(hydroxymethyl)oxazole | 2.1% | 0.4% | 4.8% (High moisture) |
| 5-(chloromethyl)oxazole | 1.1% | 0.3% | 1.5% |
| Residual 1,3-dichloroacetone | 0.5% | < 0.05% | 1.1% |
| Performance Verdict | Suitable for early R&D. | Ideal for late-stage API synthesis. | Requires recrystallization before use. |
Step-by-Step Experimental Methodology: Self-Validating LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in checks to confirm that no on-column degradation or sample-prep solvolysis is occurring.
Phase 1: Sample Preparation (Artifact Prevention)
Causality Check: As established, protic solvents degrade the sample. We strictly utilize anhydrous aprotic solvents.
-
Weigh 10.0 mg of 4-(chloromethyl)oxazole hydrochloride into a dry, amber glass vial.
-
Dissolve immediately in 10.0 mL of Anhydrous Acetonitrile (MeCN) (HPLC grade). Do not use Methanol or Ethanol.
-
Dilute 100 μL of this stock into 900 μL of a 50:50 mixture of MeCN and LC-MS grade Water (containing 0.1% Formic Acid) immediately prior to injection.
Phase 2: Chromatographic Separation
Causality Check: 0.1% Formic Acid is used to maintain the acidic environment, suppressing the ionization of residual silanols on the column and preventing peak tailing of the basic oxazole nitrogen.
-
Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 μm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 4.0 min: 5% to 60% B
-
4.0 - 5.0 min: 60% to 95% B
-
5.0 - 6.0 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 μL.
Phase 3: System Validation & MS Detection
-
Blank Run: Inject 50:50 MeCN/Water to confirm no column carryover.
-
System Suitability Test (SST): Inject a known standard spiked with 1% 4-(hydroxymethyl)oxazole. Validation criteria: Resolution (Rs) between the API and the hydrolysis product must be > 2.0.
-
Detection: Electrospray Ionization in Positive mode (ESI+). Monitor the MRM transition for the target API (
m/z 118.0 82.0, loss of HCl).
Fig 2: Self-validating LC-MS/MS workflow for quantifying oxazole impurities without artifacts.
References
-
Sigma-Aldrich. "4-(Chloromethyl)oxazole hydrochloride - Product Page (MDL: MFCD18205958, CAS: 675149-75-4)." Sigma-Aldrich Catalog. Available at:[Link]
-
S. J. Smith et al. "Diverse N-Substituted Azole-Containing Amino Acids as Building Blocks for Cyclopeptides." ACS Omega, 2020. Available at:[Link]
-
PrepChem. "Synthesis of 2-pentyl-4-chloromethyl-oxazole." PrepChem Database. Available at:[Link]
4-(Chloromethyl)oxazole hydrochloride proper disposal procedures
Comprehensive Guide to 4-(Chloromethyl)oxazole Hydrochloride Proper Disposal Procedures
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive intermediates is a critical operational imperative. 4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) is a highly versatile building block in organic synthesis, but its chemical structure presents unique logistical and safety challenges.
This guide provides an in-depth, self-validating operational workflow for the proper disposal and emergency management of 4-(Chloromethyl)oxazole hydrochloride, ensuring strict compliance with environmental regulations and safeguarding laboratory personnel.
Part 1: Chemical Profiling & Hazard Assessment
To design an effective disposal strategy, we must first understand the causality behind the compound's reactivity.
-
Alkylating Agent Dynamics: The presence of the chloromethyl group (-CH₂Cl) at the 4-position of the oxazole ring makes this compound a potent electrophile. The chlorine atom acts as an excellent leaving group, making the molecule highly susceptible to nucleophilic attack. In biological systems, it readily alkylates proteins and DNA, which is the mechanistic root of its acute toxicity and severe irritant properties.
-
Hydrochloride Salt Reactivity: As a hydrochloride salt, the compound is inherently acidic. Upon exposure to ambient moisture or aqueous environments, it can hydrolyze to release hydrogen chloride (HCl) gas. Furthermore, introducing strong bases to the raw compound can trigger a violent, highly exothermic neutralization reaction.
Table 1: Hazard Profile & PPE Requirements
| Hazard Type | GHS Code | Causality / Mechanism | Required PPE for Handling/Disposal |
| Acute Toxicity | H302, H312, H332 | Alkylates biological nucleophiles upon ingestion, skin contact, or inhalation. | Nitrile gloves (double-gloved), lab coat, chemical safety goggles. |
| Skin/Eye Irritation | H315, H319 | Corrosive nature of the HCl salt and electrophilic tissue damage. | Face shield (if splashing is a risk), heavy-duty nitrile gloves. |
| Respiratory Irritation | H335 | Hydrolysis in the respiratory tract releases localized HCl. | NIOSH-approved particulate respirator (N95/P100) or handling strictly in a fume hood. |
Part 2: Operational Disposal Workflow
Because 4-(Chloromethyl)oxazole hydrochloride is a halogenated organic compound, it is strictly forbidden from drain disposal[1]. It must be processed through high-temperature incineration by a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].
Step 1: Segregation Isolate the compound from non-halogenated waste, strong bases, and strong oxidizers. Mixing with strong bases will cause an exothermic runaway reaction, while mixing with non-halogenated waste violates for halogenated organics[3].
Step 2: Containerization Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined glass containers are required. Ensure the cap is tightly sealed to prevent the ingress of ambient moisture, which could lead to pressure buildup from HCl gas generation.
Step 3: Labeling Affix a compliant label immediately upon placing the first drop or grain of waste into the container. The label must explicitly state "Hazardous Waste" , list the full chemical name (no abbreviations), and denote the hazard classes: Toxic, Halogenated, Irritant[4].
Step 4: Satellite Accumulation Area (SAA) Storage Store the container in a designated SAA at or near the point of generation. If the waste consists of unreacted, pure 4-(Chloromethyl)oxazole hydrochloride, it should be stored under cold-chain conditions (2-8°C) to prevent thermal degradation and polymerization prior to pickup.
Step 5: Final Disposal Once the container reaches 90% capacity, it must be transferred to the central accumulation area within 72 hours[4]. Environmental Health & Safety (EH&S) will manifest the waste for high-temperature incineration.
Caption: Step-by-step logical workflow for the segregation, storage, and final disposal of the chemical.
Part 3: Satellite Accumulation Area (SAA) Management
To maintain regulatory compliance and operational safety, the laboratory's SAA must adhere to the specifically designed for academic and commercial laboratories[3]:
-
Volume Limits: Never exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.
-
Secondary Containment: The waste container must sit inside a secondary containment bin capable of holding 110% of the primary container's volume.
-
Inspection Protocol: The SAA must undergo documented weekly inspections to check for container deterioration, bulging (indicating gas generation), or leaks[1].
Part 4: Emergency Spill Response Protocol
In the event of a spill, the primary goal is to neutralize the acidic hydrochloride salt without triggering a violent exothermic reaction, followed by the safe containment of the alkylating agent.
Self-Validating Neutralization Methodology: Do not use strong bases (like NaOH) to neutralize the spill. Instead, use Sodium Bicarbonate (NaHCO₃). Because NaHCO₃ is an amphoteric weak base, it neutralizes the HCl salt in a controlled manner, producing NaCl, water, and CO₂ gas[5],[6]. The effervescence (bubbling) of the CO₂ provides a self-validating visual indicator—when the bubbling stops, the acid has been successfully neutralized.
Step-by-Step Cleanup Protocol (For spills < 100g):
-
Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Don PPE: Equip a particulate respirator (N95 minimum, P100 preferred), double nitrile gloves, and chemical splash goggles.
-
Containment: If the spill is a dry powder, carefully cover it with a plastic sheet to prevent airborne dust. If it is in solution, create a perimeter dike using an inert absorbent like vermiculite or sand[5]. Never use combustible absorbents like sawdust with reactive halogenated compounds.
-
Neutralization: Slowly sprinkle solid over the spill[5],[6]. Lightly mist with water if the spill is dry to facilitate the acid-base reaction. Wait for the effervescence to cease.
-
Validation: Tap a strip of pH paper against the dampened mixture. Proceed only when the pH reads between 6.0 and 8.0[5].
-
Absorption & Collection: Scoop the neutralized slurry using a non-sparking plastic scoop and place it into a wide-mouth HDPE hazardous waste container.
-
Decontamination: Wipe the spill surface with a damp cloth and a mild detergent. Dispose of the cloth in the same hazardous waste container.
Caption: Decision tree and operational logic for managing a 4-(Chloromethyl)oxazole hydrochloride spill.
References
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. Available at: [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. Available at: [Link]
-
Columbia University Research. "Hazardous Chemical Waste Management Guidelines." Columbia Environmental Health & Safety. Available at:[Link]
-
Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." EPA Standardized Analytical Methods. Available at:[Link]
-
PubChem. "Sodium Bicarbonate | NaHCO3 | CID 516892." National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 2. epa.gov [epa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. research.columbia.edu [research.columbia.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium Bicarbonate | NaHCO3 | CID 516892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 4-(Chloromethyl)oxazole hydrochloride
Handling 4-(Chloromethyl)oxazole hydrochloride (CAS: 675149-75-4) requires a rigorous, mechanistic approach to laboratory safety. As a linchpin intermediate in heterocyclic chemistry and drug discovery, this compound is highly valued for its reactivity. However, this same reactivity presents severe occupational hazards.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to safely manage the logistical and operational lifecycle of this compound.
Phase 1: Mechanistic Hazard Profile (The "Why")
To design an effective safety protocol, we must first understand the causality behind the compound's hazard classifications. 4-(Chloromethyl)oxazole hydrochloride presents a dual-threat hazard profile:
-
Electrophilic Alkylation (The Chloromethyl Group): The
moiety is a potent electrophile. In biological systems, it acts as an alkylating agent, undergoing rapid nucleophilic substitution with cellular nucleophiles (such as the O6 position of guanine in DNA or thiol groups in proteins)[1]. This irreversible binding is the mechanistic driver behind its acute systemic toxicity (H302, H312, H332) and potential mutagenic risks[2]. -
Hydrolytic Corrosivity (The Hydrochloride Salt): As an HCl salt, the compound is highly hygroscopic. Upon contact with ambient moisture, sweat, or mucosal membranes, it rapidly hydrolyzes to release hydrogen chloride (HCl) gas. This localized acid generation causes instantaneous, severe chemical burns (H314).
Table 1: Quantitative Hazard Summary & Physical Properties
| Property / Hazard | Specification | Operational Implication |
| CAS Number | 675149-75-4 | Ensure all inventory tracking uses the exact CAS to avoid confusing it with the non-salt free base. |
| GHS Classification | Class 8 (Corrosive), UN 3261 | Must be stored in a dedicated corrosive/acid cabinet, segregated from bases and cyanides. |
| Hazard Statements | H302, H312, H332, H314 | Harmful via all exposure routes; causes severe skin burns and eye damage. |
| Molecular Weight | 153.99 g/mol | High volatility of the dissociated free base requires continuous exhaust ventilation. |
Phase 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling reactive alkylating agents. The following matrix outlines the required protective barriers and the scientific rationale behind each choice.
Table 2: Advanced PPE Specifications
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-glove: 4-mil Nitrile (inner) + Butyl Rubber or Heavy-Duty Neoprene (outer). | Low-molecular-weight alkylating agents can permeate thin nitrile matrices over time. Butyl rubber provides a dense, impenetrable barrier against electrophilic penetration. |
| Eye/Face | Vented Chemical Splash Goggles + Full Face Shield. | Prevents corneal damage from the instantaneous HCl gas release that occurs upon contact with ocular moisture. |
| Respiratory | Hard-ducted Chemical Fume Hood (Face velocity: 80-100 fpm). | Captures volatile free-base and HCl gas. Prevents the inhalation of corrosive alkylating particulates. |
| Body | Tyvek Lab Coat with elastic cuffs + Chemical-resistant apron. | Prevents particulate accumulation on exposed skin or standard cotton lab coats, mitigating delayed moisture-activated acid burns. |
Phase 3: Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that the compound remains stable and the operator remains unexposed during a typical nucleophilic substitution reaction.
Figure 1: End-to-end operational workflow for handling 4-(Chloromethyl)oxazole hydrochloride.
Step 1: Pre-Weighing & Dispensing
-
Purge the analytical balance area within the fume hood with an inert gas (Argon or
). -
Transfer the required mass using a static-free ceramic spatula.
-
Causality: Metal spatulas can catalyze the degradation of the hydrochloride salt, and static electricity can aerosolize the fine, corrosive powder.
-
-
Self-Validating Check: Suspend a piece of moistened universal pH paper 2 inches above the open reagent bottle. If the paper turns red (pH < 2) within 5 seconds, the batch has absorbed ambient moisture and is actively off-gassing HCl, indicating compromised purity and heightened inhalation risk.
Step 2: Reaction Execution
-
Dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., anhydrous DMF or DCM) at 0°C under an Argon atmosphere.
-
Add the target nucleophile (e.g., an amine) dropwise.
-
Causality: The displacement of the chloromethyl group is highly exothermic. Maintaining 0°C suppresses side reactions, controls the release of heat, and prevents the solvent from boiling and aerosolizing the toxic intermediate.
-
Step 3: Quenching & Decontamination
-
Quench the reaction mixture by slowly adding a 5% aqueous sodium bicarbonate (
) solution at 0°C. -
Stir vigorously for 30 minutes to ensure complete hydrolysis of any unreacted chloromethyl electrophile.
-
Self-Validating Check: Perform a Thin Layer Chromatography (TLC) or LC-MS analysis of the organic layer. The complete disappearance of the starting material peak/spot validates that the toxic alkylating agent has been fully consumed or neutralized, rendering the mixture safe for standard downstream extraction.
Phase 4: Spill Response & Disposal Plan
In the event of an accidental release, immediate and scientifically sound action is required to prevent exposure and facility contamination.
Spill Protocol
-
DO NOT USE WATER. Applying water directly to the powder causes rapid, uncontrolled hydrolysis and violent HCl off-gassing.
-
Neutralization: Cover the spill entirely with dry sodium carbonate (
) or a specialized acid-neutralizing absorbent. -
Collection: Gently sweep the neutralized mixture into a chemically compatible, sealable container using a plastic dustpan.
-
Decontamination: Wipe the affected surface with a mild 5%
solution, followed by standard soap and water, to remove residual electrophilic traces.
Waste Disposal Strategy
-
Segregation: Collect the neutralized aqueous layer and the organic layer separately. Label the organic layer strictly as "Halogenated Solvent Waste."
-
Incompatibility Warning: Never mix this waste stream with heavy metals, cyanides, or sulfides, as the residual acidity can generate lethal hydrogen cyanide (HCN) or hydrogen sulfide (
) gases. -
Self-Validating Check: Before transferring the aqueous waste to the central accumulation drum, test the pH using a calibrated probe or high-resolution pH paper. The solution must read between 6.0 and 8.0 to confirm the complete neutralization of the hydrochloride salt.
References
-
Toxicological Profile for Bis(Chloromethyl)Ether (BCME). Source: National Center for Biotechnology Information (NCBI).[Link]
-
Chloromethyl methyl ether Fact Sheet. Source: Environmental Protection Agency (EPA).[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
